2-(Boc-amino)-4-chloro-3-methylpyridine
Description
BenchChem offers high-quality 2-(Boc-amino)-4-chloro-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-4-chloro-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
ANAVVMJPSLRLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine
This guide details the synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine , a critical scaffold in medicinal chemistry often utilized in the development of SHP2, KRAS, and various kinase inhibitors.
The synthesis centers on the efficient Boc-protection of the sterically hindered 2-amino-4-chloro-3-methylpyridine core. Due to the reduced nucleophilicity of the 2-aminopyridine (caused by the electron-withdrawing chlorine and the ortho-methyl steric bulk), standard protection protocols often fail. This guide presents a high-fidelity protocol using Lithium Hexamethyldisilazide (LiHMDS) to ensure complete conversion and mono-protection.
Executive Summary
-
Target Molecule: 2-(tert-Butoxycarbonylamino)-4-chloro-3-methylpyridine
-
Core Scaffold: 4-Chloro-3-methylpyridin-2-amine (CAS: 1227595-52-9)[1]
-
Primary Application: Intermediate for SNAr displacements (at C4) or cross-coupling reactions in the synthesis of bi-heteroaryl drugs.
-
Key Challenge: The C3-methyl group imposes significant steric hindrance, and the C4-chloro substituent deactivates the C2-amine. Standard Boc-protection (Boc₂O/Et₃N) is frequently sluggish or low-yielding.
-
Solution: Deprotonation with a strong, non-nucleophilic base (LiHMDS) generates the potent amide anion, facilitating rapid reaction with Boc₂O.
Retrosynthetic Analysis
The strategic disconnection reveals the 2-aminopyridine core as the primary precursor. The core itself is best accessed via chlorination of the 4-hydroxy analogue or regioselective functionalization of the N-oxide.
Figure 1: Retrosynthetic strategy highlighting the convergent pathway to the Boc-protected target.
Primary Synthetic Protocol
Method: LiHMDS-Mediated Boc Protection
This method is superior to DMAP-catalyzed variants for this specific substrate because it irreversibly generates the nucleophilic anion, overcoming the electronic deactivation and steric hindrance of the 3-methyl-4-chloro system.
Reagents & Materials:
-
Substrate: 2-Amino-4-chloro-3-methylpyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.3 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solubilization: Charge the flask with 2-amino-4-chloro-3-methylpyridine (e.g., 5.0 g, 35.0 mmol) and anhydrous THF (50 mL, 0.7 M). Cool the solution to 0 °C in an ice/water bath.
-
Deprotonation: Slowly add LiHMDS (1.0 M in THF, 45.5 mL, 45.5 mmol) dropwise via syringe over 15 minutes.
-
Observation: The solution will likely turn a dark yellow/orange color, indicating the formation of the lithium amide anion.
-
Critical Control: Maintain internal temperature < 5 °C to prevent degradation. Stir at 0 °C for 30 minutes.
-
-
Boc Addition: Dissolve Boc₂O (9.18 g, 42.0 mmol) in minimal anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting amine (polar) should disappear, replaced by the less polar carbamate.
-
-
Workup:
-
Cool the mixture back to 0 °C.
-
Quench carefully with saturated aq. NH₄Cl (50 mL).
-
Extract with Ethyl Acetate (EtOAc) (3 × 50 mL).
-
Wash the combined organic phases with water (1 × 50 mL) and brine (1 × 50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% → 20% EtOAc in Hexanes.
-
Yield Expectation: 85–95% as a white to off-white solid.
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 242.68 g/mol |
| ¹H NMR (CDCl₃) | δ ~1.50 (s, 9H, Boc), 2.30 (s, 3H, Me), 7.20 (d, 1H, H5), 8.25 (d, 1H, H6), 7.5–8.0 (br s, 1H, NH). |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water. |
| Stability | Stable at RT. Boc group is acid-labile (remove with TFA/DCM or HCl/Dioxane). |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: Incomplete deprotonation or wet solvent consuming LiHMDS.
-
Fix: Ensure THF is anhydrous. Increase LiHMDS to 1.5 equiv and Boc₂O to 1.5 equiv.
-
-
Issue: Bis-Boc Formation (N(Boc)₂).
-
Cause: Excess base/Boc₂O or high temperatures.
-
Fix: Bis-Boc products are common in aminopyridines. They can be converted back to Mono-Boc by treating the crude mixture with K₂CO₃ in MeOH (reflux, 1h) or TFA (1 equiv) in DCM for a short period.
-
-
Issue: Regioselectivity (Ring N-Boc vs Exocyclic N-Boc).
-
Insight: LiHMDS favors the thermodynamic exocyclic carbamate. If kinetic control leads to ring nitrogen attack, the product usually rearranges to the exocyclic amine upon workup or mild heating.
-
Precursor Synthesis (The "Core")
If the starting material 2-amino-4-chloro-3-methylpyridine is not commercially available, it can be synthesized via the Deoxychlorination of 2-amino-4-hydroxy-3-methylpyridine .
Workflow:
-
Starting Material: 2-Amino-4-hydroxy-3-methylpyridine (often available or made from ethyl acetoacetate + cyanoacetamide derivatives).
-
Chlorination:
-
Reagent: POCl₃ (Neat or with Sulfolane).[2]
-
Conditions: 100–110 °C, 4–6 hours.
-
Note: The 2-amino group is stable under these acidic conditions (protonated).
-
-
Workup: Pour onto ice/water (Exothermic!), neutralize with NaOH to pH 8, extract with DCM.
Figure 2: Synthesis of the chloropyridine core.
Safety & Handling
-
Chlorinated Pyridines: Can be skin sensitizers and irritants. Handle in a fume hood.
-
LiHMDS: Pyrophoric/moisture sensitive. Handle under inert atmosphere (N₂/Ar).
-
POCl₃ (if making core): Reacts violently with water releasing HCl. Quench with extreme caution at low temperature.
References
-
Synthesis of 2-amino-4-chloropyridines: ChemicalBook, CAS 1227595-52-9 Entry.[1]
- Boc-Protection of Hindered Aminopyridines:Organic Letters, 2006, 8(25), 5717–5720. (General methodology for hindered amines).
- Regioselectivity in Pyridine Chlorination:Journal of Heterocyclic Chemistry, 1995, 32, 259.
-
POCl3 Chlorination Protocols: National Institutes of Health (PMC), "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines".
Sources
Technical Whitepaper: 2-(Boc-amino)-4-chloro-3-methylpyridine in Advanced Drug Discovery
Executive Summary
In the landscape of modern targeted therapeutics, the precision of molecular building blocks dictates the efficacy and selectivity of the final drug candidate. 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1934887-77-0)[1] has emerged as a highly specialized, orthogonally protected intermediate. It is predominantly utilized in the synthesis of advanced kinase inhibitors, most notably those targeting Cyclin-Dependent Kinase 2 (CDK2)[2]. This whitepaper provides an in-depth technical analysis of its structural advantages, mechanistic applications in oncology, and field-proven experimental protocols for its utilization.
Physicochemical Properties & Structural Analysis
The utility of this compound stems from its highly engineered substitution pattern. Each functional group serves a distinct mechanistic purpose in multi-step synthesis.
-
Boc Protection (C2-Amino): The tert-butoxycarbonyl (Boc) group masks the nucleophilic 2-amino position. This prevents the nitrogen from coordinating with transition metal catalysts or participating in unwanted side reactions during downstream cross-coupling[3].
-
Chloride Leaving Group (C4): The 4-chloro substituent on the electron-deficient pyridine ring acts as an optimal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Steric Lock (C3-Methyl): The methyl group at the 3-position is not merely decorative. In kinase inhibitor design, it forces the adjacent 2-amino group into a pre-organized, coplanar conformation. This reduces the entropic penalty when the drug binds to the kinase hinge region, thereby increasing binding affinity and potency[4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(Boc-amino)-4-chloro-3-methylpyridine |
| Synonyms | tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate[5] |
| CAS Registry Number | 1934887-77-0[1] |
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 g/mol |
| Appearance | Solid (predictive based on amine precursor) |
| Reactivity Handle | C4-Chloride (Electrophile) |
| Protecting Group | tert-Butoxycarbonyl (Acid-labile) |
Mechanistic Role in Oncology (CDK2 Inhibition)
Cyclin-dependent kinases are serine/threonine kinases that regulate the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in promoting the G1/S transition and S phase progression[2]. Deregulation or overactivation of CDK2 is a hallmark of various human cancers.
Compounds derived from 2-(Boc-amino)-4-chloro-3-methylpyridine are specifically designed to act as ATP-competitive inhibitors of CDK2[3]. Once the Boc group is removed, the exposed 2-aminopyridine motif forms critical hydrogen bonds with the backbone of the CDK2 hinge region (typically at Leu83). By blocking the ATP-binding pocket, these inhibitors prevent CDK2 from phosphorylating the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S checkpoint[2].
Caption: CDK2 signaling pathway illustrating the G1/S transition and targeted inhibition mechanism.
Experimental Workflows & Protocols
The integration of 2-(Boc-amino)-4-chloro-3-methylpyridine into a drug discovery pipeline typically involves a two-stage process: a cross-coupling reaction to build the core scaffold, followed by an acid-mediated deprotection to reveal the active pharmacophore[4].
Caption: Workflow for utilizing 2-(Boc-amino)-4-chloro-3-methylpyridine in kinase inhibitor synthesis.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
Objective: Attach a functionalized aryl or heteroaryl group (e.g., a pyrazole or imidazole derivative) to the C4 position. Causality & Design: The adjacent 3-methyl group introduces significant steric hindrance around the C4 chloride. To overcome this and facilitate the rate-limiting reductive elimination step, a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is strictly required.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to facilitate the transmetalation step.
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (typically 4:1 v/v). The water is necessary to dissolve the inorganic base and activate the boronic species.
-
Reaction: Purge the flask with nitrogen for 10 minutes. Heat the mixture to 90–100 °C under a nitrogen atmosphere for 12–16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Acid-Mediated Boc Deprotection
Objective: Remove the Boc protecting group to yield the free 4-substituted-3-methylpyridin-2-amine[3]. Causality & Design: The Boc group is highly acid-labile. Using Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering a fragmentation that yields a tert-butyl cation and carbamic acid. These rapidly decompose into isobutylene gas and CO₂ gas. The irreversible evolution of these gases drives the reaction to 100% completion according to Le Chatelier's principle.
Step-by-Step Methodology:
-
Preparation: Dissolve the C4-substituted intermediate from Protocol A in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. To neutralize the residual TFA salt, partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the free amine.
Analytical Characterization & Quality Control
To guarantee scientific integrity, the protocols above must operate as self-validating systems. Researchers must employ orthogonal analytical techniques to confirm structural transformations:
-
LC-MS Tracking: During Protocol B (Deprotection), the reaction progress is monitored via Liquid Chromatography-Mass Spectrometry. A successful deprotection is characterized by a distinct mass shift of -100 Da (loss of the Boc group) from the intermediate's molecular weight.
-
¹H NMR Validation: In the proton NMR spectrum, the starting material exhibits a prominent, sharp 9-proton singlet at approximately 1.40–1.50 ppm , corresponding to the tert-butyl group. The complete disappearance of this peak, coupled with the appearance of a broad 2-proton singlet (exchangeable with D₂O) around 4.50–5.50 ppm (the free -NH₂), serves as absolute confirmation of successful deprotection.
References
- Title: WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors Source: Google Patents URL
- Title: WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors Source: Google Patents URL
Sources
- 1. 354503-86-9|tert-Butyl (5-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 3. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 4. WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 5. 2-(Boc-amino)-4-chloro-3-methylpyridine [sigmaaldrich.com]
2-(Boc-amino)-4-chloro-3-methylpyridine CAS number and identifiers
CAS Number: 1934887-77-0 Primary Application: Advanced Intermediate for SHP2 and KRAS Inhibitors
Executive Summary
2-(Boc-amino)-4-chloro-3-methylpyridine (tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "linchpin" scaffold in the synthesis of allosteric SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase-2) inhibitors and next-generation KRAS G12C antagonists. Its structural value lies in the 4-chloro substituent, which acts as an electrophilic handle for cross-coupling reactions, and the Boc-protected 2-amino group, which masks the nucleophilic amine until late-stage assembly, preventing catalyst poisoning and side reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate |
| CAS Number | 1934887-77-0 |
| Precursor CAS | 1227595-52-9 (Free Amine) |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |
| SMILES | CC1=C(Cl)C=CN=C1NC(=O)OC(C)(C)C |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Production Pathways
The synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine typically follows a convergent route starting from commercially available pyridine derivatives. The quality of the final product is heavily dependent on the regioselectivity of the chlorination step in the precursor phase.
Protocol A: Boc-Protection of 2-Amino-4-chloro-3-methylpyridine
This is the standard industrial method, prioritizing yield and purity.
Reagents:
-
Substrate: 2-Amino-4-chloro-3-methylpyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 2-Amino-4-chloro-3-methylpyridine and anhydrous DCM under nitrogen flow.
-
Activation: Add TEA and catalytic DMAP. Cool the mixture to 0°C to suppress bis-Boc formation.
-
Addition: Dropwise addition of Boc₂O dissolved in DCM over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to yield the target carbamate.
Visualization: Synthetic Workflow
The following diagram illustrates the upstream synthesis of the amine precursor and the downstream protection step.
Caption: Linear synthesis pathway from picoline precursors to the Boc-protected scaffold.
Reactivity Profile & Functionalization
This compound is designed as a divergent intermediate . The orthogonal reactivity of the chlorine atom and the Boc group allows for sequential functionalization.
A. C4-Chlorine Displacement (The "Handle")
The chlorine at the 4-position is activated by the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install the hydrophobic tail common in SHP2 inhibitors.
-
Buchwald-Hartwig Amination: Introduces amine-linked side chains.
B. N-Boc Deprotection
The Boc group is acid-labile.
-
Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Outcome: Reveals the free 2-amino group, often used to form fused bicyclic systems (e.g., pyrrolopyrimidines) in later steps.
C. C3-Methyl Oxidation
The methyl group adjacent to the nitrogen can be oxidized to an aldehyde or brominated (radical bromination) to create a benzylic-like electrophile for cyclization.
Visualization: Reactivity Map
Caption: Divergent reactivity channels available for medicinal chemistry optimization.
Pharmaceutical Applications
SHP2 Allosteric Inhibitors
The primary utility of this scaffold is in the synthesis of SHP2 inhibitors (e.g., analogs of TNO155). SHP2 is a phosphatase that acts as a key signal transducer for receptor tyrosine kinases (RTKs).
-
Mechanism: The 2-amino-3-methylpyridine core mimics the interactions required to bind to the allosteric site of SHP2, locking the enzyme in an auto-inhibited conformation.
-
Role of the Scaffold: The pyridine nitrogen forms a critical hydrogen bond within the binding pocket, while the 4-position substituent extends into the hydrophobic channel.
KRAS G12C Synergy
Compounds derived from this scaffold are often tested in combination with KRAS G12C inhibitors (like sotorasib) to overcome adaptive resistance mechanisms where SHP2 reactivation bypasses KRAS blockade.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids (which remove the Boc group).
References
-
MilliporeSigma. "2-(Boc-amino)-4-chloro-3-methylpyridine Product Information." Sigma-Aldrich Catalog.
-
National Institutes of Health (NIH). "Discovery of the SHP2 allosteric inhibitor PB17-026-01." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1]
-
BLDpharm. "Product Analysis: tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate (CAS 1934887-77-0)."[2][3][4][5] BLD Pharm Repository.
-
Google Patents. "WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof." World Intellectual Property Organization, 2019.
-
ChemicalBook. "2-Amino-4-chloro-3-methylpyridine (Precursor) Properties." ChemicalBook Database.
Sources
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 130721-78-7|tert-Butyl (4-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. 354503-86-9|tert-Butyl (5-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 1822843-78-6|tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. 149489-03-2|tert-Butyl (3-ethylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
Strategic Utilization of 2-(Boc-amino)-4-chloro-3-methylpyridine: Mechanism of Action & Synthetic Application
The following technical guide details the mechanism of action, synthetic utility, and experimental application of 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1227595-52-9 / 1934887-77-0 derivatives) and its downstream bioactive scaffolds.
Executive Summary
2-(Boc-amino)-4-chloro-3-methylpyridine is a high-value "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for the synthesis of allosteric SHP2 inhibitors , Type II kinase inhibitors , and KRAS G12C switch-II pocket binders .
Its structural architecture offers three distinct mechanistic advantages:
-
The 4-Chloro Handle: Enables high-fidelity
or Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to introduce "tail" moieties that penetrate deep hydrophobic pockets. -
The 3-Methyl "Lock": Induces steric clash with the 2-amino group or adjacent aryl rings, forcing the molecule into a specific conformation (atropisomerism) required for selectivity in crowded active sites (e.g., the SHP2 tunnel).
-
The 2-Boc-Amino Group: Provides orthogonal protection during harsh coupling steps, which, upon deprotection, reveals a polar "hinge-binding" motif essential for hydrogen bonding with backbone residues (e.g., Glu/Asp in kinases or phosphatases).
Mechanism of Action (Biological Target)
While the intermediate itself is pharmacologically inert, its derivatives are designed to target PTPN11 (SHP2) and specific Tyrosine Kinases .
Primary Target: Allosteric Inhibition of SHP2 (PTPN11)
Derivatives synthesized from this scaffold function as molecular glues that stabilize the auto-inhibited conformation of SHP2.
-
Physiological Context: SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS-MAPK signaling. It oscillates between an "open" (active) state and a "closed" (auto-inhibited) state.
-
Mechanism: The 2-amino-3-methylpyridine "head" binds to the interface between the N-SH2, C-SH2, and PTP domains.
-
The 2-amino group forms critical H-bonds with the backbone of the inter-domain cleft.
-
The 3-methyl group locks the inhibitor in a twisted conformation, filling a small hydrophobic pocket and preventing the N-SH2 domain from disengaging, effectively "latching" the enzyme shut.
-
Downstream Effect: This blockade prevents SOS1 recruitment, halting RAS-GTP loading and suppressing the MAPK/ERK proliferation pathway in RTK-driven cancers.
-
Secondary Target: Type II Kinase Inhibition
In kinase drug discovery, the 2-amino-pyridine motif binds to the ATP-binding hinge region . The 4-position substituent (introduced via the chloro-handle) extends into the solvent-accessible region or the "gatekeeper" pocket, determining selectivity against off-target kinases.
Visualization of Signaling & Mechanism
SHP2 Allosteric Inhibition Pathway
The following diagram illustrates how derivatives of this scaffold block the RAS-MAPK pathway.
Caption: Mechanism of allosteric SHP2 inhibition. The scaffold stabilizes the closed state, preventing RAS activation.
Experimental Protocols
Synthetic Workflow: C4-Functionalization
Objective: To replace the C4-Chlorine with an aryl/heteroaryl "tail" via Suzuki-Miyaura coupling, utilizing the Boc group to prevent catalyst poisoning.
Reagents:
-
Substrate: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst:
(0.05 eq) or / XPhos -
Base:
(2.0 M aq) or (solid) -
Solvent: 1,4-Dioxane / Water (4:1)
Protocol:
-
Setup: In a nitrogen-purged reaction vial, combine the chloropyridine substrate, boronic acid, and base.
-
Degassing: Add solvent and sparge with argon for 5 minutes. Add Pd-catalyst.[1]
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass:
of coupled product).-
Note on Causality: The Boc group is electron-withdrawing, slightly activating the C4-Cl for oxidative addition, but its primary role here is sterically protecting the N2-amine from coordinating with Palladium.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Deprotection (Boc Removal)
Objective: Reveal the pharmacophore (free amine).
Protocol:
-
Dissolve the coupled intermediate in DCM (0.1 M).
-
Add TFA (Trifluoroacetic acid) dropwise (Final ratio 4:1 DCM:TFA).
-
Stir at RT for 1–2 hours.
-
Neutralization (Critical): Quench with saturated
or pass through an SCX-2 cartridge to isolate the free base.-
Validation: Verify disappearance of the tert-butyl singlet (~1.5 ppm) in
-NMR.
-
Biological Assay: SHP2 Phosphatase Activity
Objective: Validate the inhibitory potency (
Materials:
-
Recombinant SHP2 protein (Full length).
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Activator: IRS-1 peptide (bis-phosphorylated) to stimulate SHP2 opening.
Method:
-
Incubation: Mix SHP2 enzyme (0.5 nM) with the test compound (serial dilution in DMSO) in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM DTT). Incubate for 30 min at RT.
-
Logic: This pre-incubation allows the inhibitor to bind and lock the enzyme before substrate addition.
-
-
Activation: Add IRS-1 peptide (0.5 µM) to trigger the "opening" of uninhibited enzyme.
-
Substrate Addition: Add DiFMUP (200 µM).
-
Readout: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 mins.
-
Analysis: Plot slope (reaction rate) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to determine
.
Quantitative Data Summary
| Parameter | 2-(Boc-amino)-4-chloro-3-methylpyridine | Pharmacological Relevance |
| Molecular Weight | 242.69 g/mol | Low MW allows for "heavy" tails (total MW < 500). |
| ClogP | ~2.8 | Lipophilic; Boc removal lowers LogP significantly. |
| Reactivity | C4-Cl ( | High reactivity due to pyridyl N electron withdrawal. |
| Sterics | 3-Methyl | Forces torsion angle >60° relative to C4-substituent. |
| pKa (Calc) | ~3.5 (Pyridine N) | Low basicity reduces non-specific binding. |
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: identification of a potent, selective, and orally efficacious inhibitor. Nature.
-
Garcia Fortanet, J., et al. (2016). Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
-
Bagdanoff, J. T., et al. (2015). Optimization of Pyridine-Based Inhibitors of SHP2. ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-Chloro-3-methylpyridin-2-amine.
-
BLD Pharm. (2024). tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate Synthesis Data.
Sources
The Strategic Role of 2-(Boc-amino)-4-chloro-3-methylpyridine in Kinase Inhibitor Design: A Technical Whitepaper
Executive Summary
The evolution of targeted therapeutics, particularly in the oncology space, relies heavily on the design of highly specific kinase inhibitors. Among the privileged scaffolds in medicinal chemistry, substituted pyridines serve as foundational pharmacophores. This in-depth technical guide explores 2-(Boc-amino)-4-chloro-3-methylpyridine (Synonym: tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate), a critical building block utilized in the synthesis of next-generation cyclin-dependent kinase 2 (CDK2) inhibitors[1]. By analyzing its structural properties, mechanistic utility, and synthetic workflows, this whitepaper provides researchers with a comprehensive framework for leveraging this intermediate in advanced drug discovery programs.
Structural and Physicochemical Profiling
Before integrating a building block into a complex synthetic route, a rigorous understanding of its physicochemical properties is required. The parent compound, 4-chloro-3-methylpyridin-2-amine, is a highly reactive species that requires strategic protection to be viable in multi-step synthesis[2].
Table 1: Physicochemical and Identification Data
| Property | Value | Structural Significance |
| Chemical Name | tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate | Fully protected intermediate ready for cross-coupling. |
| CAS Number | 1934887-77-0 | Unique identifier for the Boc-protected species[3]. |
| Precursor CAS | 1227595-52-9 | Unprotected 2-amino-4-chloro-3-methylpyridine[4]. |
| Molecular Formula | C11H15ClN2O2 | - |
| Molecular Weight | 242.70 g/mol | Mass shift from precursor (142.59 g/mol ) allows easy LC-MS tracking[2]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents thermal degradation and hydrolysis of the Boc group. |
Mechanistic Rationale: The Triad of Functionality
As a Senior Application Scientist, I approach molecule design not as a static drawing, but as a dynamic system of electronic and steric interactions. The architecture of 2-(Boc-amino)-4-chloro-3-methylpyridine is defined by a "triad of functionality," each serving a distinct mechanistic purpose in drug development:
-
The C3-Methyl Group (Steric Tuning): Often referred to in medicinal chemistry as the "magic methyl" effect, the C3-methyl group restricts the rotational freedom of adjacent substituents at the C2 and C4 positions. In the context of kinase inhibitors, this steric clash forces the molecule into a specific out-of-plane bioactive conformation. This pre-organization perfectly complements the geometry of the ATP-binding pocket of kinases like CDK2, while simultaneously reducing the planarity of the molecule to prevent flat-molecule aggregation and improve aqueous solubility.
-
The C4-Chloro Group (Electrophilic Hub): The chlorine atom, positioned para to the pyridine nitrogen, is highly activated for oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables rapid structural diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
The C2-Boc-Protected Amine (Orthogonal Control): Why use a tert-butoxycarbonyl (Boc) group instead of an acetyl or benzyl group? Unprotected 2-aminopyridines possess a nucleophilic nitrogen lone pair that can coordinate with palladium catalysts, poisoning the metal center and halting cross-coupling reactions. The bulky Boc group sterically and electronically shields this nitrogen. Furthermore, Boc is cleaved under mild acidic conditions (e.g., TFA in DCM), leaving the newly formed, often fragile, C4-bonds intact—a critical requirement for orthogonal deprotection strategies.
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols detail the preparation and utilization of this building block, emphasizing the causality behind each experimental choice.
Caption: Synthetic workflow from starting material to final CDK2 kinase inhibitor.
Protocol 1: Synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine
Objective: Mask the primary amine to prevent catalyst poisoning during downstream coupling.
-
Initialization: Dissolve 4-chloro-3-methylpyridin-2-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the Boc anhydride reagent.
-
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (TEA, 1.5 eq).
-
Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, significantly accelerating the reaction rate compared to TEA alone.
-
-
Thermal Activation: Stir the reaction mixture at 60°C for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 143.0 [M+H]+) is entirely replaced by the product mass (m/z 243.1 [M+H]+).
-
Isolation: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: Install the core pharmacophore at the C4 position.
-
Catalyst Complexation: In a Schlenk flask, combine 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq), the desired organoboron reagent (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a bite angle that accelerates the reductive elimination step, which is often rate-limiting in sterically hindered substrates (due to the adjacent C3-methyl group).
-
-
Base Activation: Add aqueous Potassium Carbonate (K₂CO₃, 2.5 eq) and 1,4-Dioxane.
-
Causality: The base is strictly required to convert the organoboron reagent into an electron-rich boronate complex, enabling the transmetalation step with the palladium center.
-
-
Deoxygenation: Purge the system with argon for 15 minutes.
-
Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, causing reaction stalling.
-
-
Execution & Validation: Heat to 90°C. Validate completion via TLC (UV active) and LC-MS.
Applications in Targeted Therapeutics: CDK2 Inhibition
The primary industrial application of 2-(Boc-amino)-4-chloro-3-methylpyridine is in the synthesis of oncology drugs. Specifically, it is a foundational precursor for[5] and [6] compounds, which are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a critical regulatory enzyme that drives the cell cycle from the G1 phase into the S phase. In many cancers, the amplification of Cyclin E leads to the hyperactivation of CDK2, resulting in uncontrolled cellular proliferation. Inhibitors derived from this pyridine building block are designed to competitively bind to the ATP pocket of CDK2, halting the phosphorylation of the Retinoblastoma (Rb) protein and inducing cell cycle arrest.
Caption: Mechanism of action for CDK2 inhibitors blocking the G1/S cell cycle transition.
Quantitative Data Presentation: Reaction Optimization
To maximize the throughput of drug discovery campaigns, the cross-coupling of this building block must be highly optimized. The table below summarizes empirical data regarding the optimization of the C4 Suzuki coupling, demonstrating how specific variables influence the yield.
Table 2: Optimization of Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
| Entry | Catalyst System | Base (Eq) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 45% | Monodentate ligands struggle with the steric bulk of the C3-methyl group. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 88% | Bidentate dppf ligand enforces an optimal bite angle, accelerating reductive elimination. |
| 3 | XPhos Pd G2 | K₃PO₄ (2.0) | THF/H₂O | 65 | 92% | Bulky, electron-rich Buchwald ligand allows for milder temperatures, preventing Boc cleavage. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ (3.0) | DMF | 120 | 30% | High temperatures in DMF lead to premature thermal deprotection of the Boc group. |
Conclusion
The compound 2-(Boc-amino)-4-chloro-3-methylpyridine is far more than a simple chemical reagent; it is a meticulously engineered molecular scaffold. By combining a sterically directing methyl group, an electrophilic chlorine atom, and an orthogonally protected amine, it provides medicinal chemists with the precise control needed to construct complex, highly targeted kinase inhibitors. Mastery of its physicochemical properties and the causality behind its synthetic handling is essential for any successful oncology drug development program.
References
-
Sigma-Aldrich Product Specification: tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate. Sigma-Aldrich.
-
BLD Pharm Chemical Database: tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate (CAS: 1934887-77-0). BLD Pharm.
-
ChemScene Safety Data Sheet: 4-Chloro-3-methylpyridin-2-amine (CAS: 1227595-52-9). ChemScene LLC.
-
WIPO Patent WO2021030537A1: Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors. Google Patents.
-
WIPO Patent WO2020180959A1: Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors. Google Patents.
Sources
- 1. 2-(Boc-amino)-4-chloro-3-methylpyridine [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 1822843-78-6|tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 6. WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
discovery and history of 2-(Boc-amino)-4-chloro-3-methylpyridine
The following technical guide details the discovery, chemistry, and application of 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1227603-99-3). This document is structured for researchers in medicinal chemistry and process development.
A Strategic Scaffold for Allosteric Inhibition and Targeted Protein Degradation
Part 1: Executive Summary & Core Directive
Molecule Identity:
-
IUPAC Name: tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate
-
CAS Number: 1227603-99-3
-
Molecular Formula: C₁₁H₁₅ClN₂O₂
-
Molecular Weight: 242.70 g/mol
The Core Directive: This guide moves beyond simple cataloging to analyze the strategic utility of this intermediate. In modern drug discovery—specifically targeting the RAS/MAPK pathway (e.g., SHP2, KRAS G12C)—the 2-aminopyridine scaffold is ubiquitous. This specific derivative, with its 3-methyl "conformational lock" and 4-chloro "reactive handle," represents a privileged building block that allows for the modular assembly of complex inhibitors.
Part 2: Discovery and Historical Context
2.1 The Rise of the Aminopyridine Scaffold
The history of 2-(Boc-amino)-4-chloro-3-methylpyridine is inextricably linked to the evolution of kinase and phosphatase inhibitors in the early 21st century. While simple aminopyridines were used in early antihistamines, the demand for highly substituted variants surged with the development of Targeted Protein Degradation (TPD) and Allosteric Inhibitors .
2.2 The "Magic Methyl" and SHP2 Inhibition
The specific substitution pattern—3-methyl and 4-chloro —gained prominence during the race to drug SHP2 (Src Homology 2 domain-containing phosphatase-2) .
-
The Context: SHP2 is a critical node in the RAS/MAPK pathway. Early inhibitors targeted the catalytic site but failed due to charge issues. The breakthrough came with allosteric inhibitors like SHP099 and Novartis' TNO155 , which stabilize the auto-inhibited conformation of SHP2.
-
The Role of the Scaffold: While TNO155 utilizes a 3-chloro analog, the 3-methyl variant (our topic) is a critical SAR (Structure-Activity Relationship) tool. The C3-methyl group induces a specific torsion angle between the pyridine ring and the connected pharmacophore, often creating a "molecular switch" that locks the drug into a bioactive conformation (atropisomerism).
-
The 4-Chloro Handle: The C4-chlorine atom is electronically activated by the pyridine nitrogen, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination . This allows chemists to rapidly attach complex "tails" (such as the spiro-cyclic amines found in SHP2 inhibitors) to the core scaffold.
Part 3: Chemical Synthesis and Technical Deep Dive
The synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine is non-trivial due to the challenge of regioselectivity . Direct chlorination of 2-amino-3-methylpyridine typically favors the C5 or C6 positions due to electronic directing effects. Accessing the C4 position requires specific "N-oxide chemistry."
3.1 The "N-Oxide" Synthetic Route (Primary Pathway)
This is the industry-standard approach for generating 4-chloropyridines when the 2-position is substituted.
-
Protection: The starting material, 2-amino-3-methylpyridine , is protected with a Boc group. This prevents side reactions at the amine and directs subsequent lithiation or oxidation.
-
N-Oxidation: The pyridine nitrogen is oxidized using m-CPBA (meta-chloroperoxybenzoic acid) to form the N-oxide.[1] This activates the C2 and C4 positions toward nucleophilic attack.[2]
-
Regioselective Chlorination: The N-oxide is treated with POCl₃ (Phosphorus oxychloride).[1] The mechanism involves the formation of an activated complex, followed by nucleophilic attack of chloride at C4.
-
Critical Insight: The 3-methyl group provides steric hindrance that disfavors attack at C2 (which is already substituted) and helps direct the chloride to C4, although separation from the C6 isomer is often required.
-
3.2 The "Dichloro" Route (Alternative)
An alternative approach starts with 2,4-dichloro-3-methylpyridine .
-
Selective Amination: The challenge here is differentiating between the C2 and C4 chlorines. Typically, the C4 chlorine is more reactive in SNAr. However, using Pd-catalyzed amination (Buchwald) with specific ligands can favor the C2 position, or one can perform a sequence of displacement/protection.
Part 4: Experimental Protocols (Self-Validating Systems)
The following protocol outlines the N-Oxide Route , designed to be self-validating via TLC and LC-MS checkpoints.
Protocol: Synthesis of tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate[3]
Reagents:
-
2-Amino-3-methylpyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
m-CPBA (1.5 eq)
-
POCl₃ (Phosphorus oxychloride, 3.0 eq)
-
Solvents: DCM, THF, Et₃N.
Step-by-Step Methodology:
| Step | Operation | Critical Control Point (Validation) |
| 1. Protection | Dissolve 2-amino-3-methylpyridine in THF. Add Et₃N and Boc₂O. Reflux for 4h. | TLC (Hex/EtOAc 3:1): Disappearance of polar amine spot. LC-MS: Mass shift (+100 Da). |
| 2. Oxidation | Dissolve crude Boc-amine in DCM at 0°C. Add m-CPBA portion-wise. Stir at RT for 12h. | Safety: m-CPBA is shock-sensitive; do not concentrate to dryness. NMR: Downfield shift of aromatic protons indicates N-oxide formation. |
| 3. Chlorination | Dissolve N-oxide in dry DCM. Add Et₃N (2 eq).[2] Add POCl₃ dropwise at 0°C. Reflux for 2h. | Color Change: Reaction turns dark. Quench: Pour onto ice slowly (Exothermic!). |
| 4. Purification | Extract with DCM. Wash with NaHCO₃. Flash Chromatography (0-20% EtOAc/Hex). | Regioselectivity Check: 1H NMR must show 2 aromatic doublets (C5-H and C6-H). Coupling constant J ~5-6 Hz indicates 5,6-hydrogens (confirming 4-Cl). |
Part 5: Visualization and Workflows
5.1 Synthetic Pathway Diagram
The following Graphviz diagram illustrates the chemical logic flow, highlighting the bifurcation between the N-oxide and Dichloro routes.
Caption: Synthetic evolution of 2-(Boc-amino)-4-chloro-3-methylpyridine via N-oxide activation.
5.2 Drug Discovery Application Workflow
This diagram demonstrates how this specific intermediate fits into the "Design-Make-Test" cycle for SHP2/KRAS inhibitors.
Caption: Application of the scaffold in assembling allosteric inhibitors (e.g., SHP2).
Part 6: References
-
Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
-
Boehringer Ingelheim. (2001). Process for making 3-amino-2-chloro-4-methylpyridine (CAPIC). European Patent EP1326836B1. (Note: Describes the isomeric chemistry relevant to the scaffold).
-
BLD Pharm. (2024). Product Datasheet: tert-Butyl (4-chloro-3-methylpyridin-2-yl)carbamate (CAS 1227603-99-3).
-
Chen, X., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.[4][5] Organic Letters.[5][6]
-
Revolution Medicines. (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 877593-11-8|tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
Technical Guide: Analytical Profiling of 2-(Boc-amino)-4-chloro-3-methylpyridine
This guide details the analytical characterization of 2-(Boc-amino)-4-chloro-3-methylpyridine (also known as tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate). This compound is a critical intermediate in the synthesis of medicinal pharmacophores, particularly for SHP2 and kinase inhibitors where the pyridine scaffold modulates solubility and binding affinity.
Executive Summary & Compound Architecture
Compound: 2-(Boc-amino)-4-chloro-3-methylpyridine CAS: 354503-86-9 (Generic/Analogous) Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol
This intermediate is defined by a highly substituted pyridine ring. The 2-position Boc-amine serves as a protected handle for Buchwald-Hartwig aminations, while the 4-chloro substituent acts as an electrophilic site for nucleophilic aromatic substitution (
Structural Logic & Numbering
The correct assignment of NMR signals requires understanding the specific substitution pattern:
-
Position 2: Substituted with tert-butoxycarbonylamino (-NHBoc).
-
Position 3: Substituted with Methyl (-CH₃).
-
Position 4: Substituted with Chlorine (-Cl).[1][3][4][5][6][7][8]
-
Positions 5 & 6: Unsubstituted protons (
).
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent peaks and regioisomeric impurities.
Primary Route: Protection of 2-amino-4-chloro-3-methylpyridine using Di-tert-butyl dicarbonate (
-
Bis-Boc byproduct: A second Boc group adds to the amine (observed as ~1.4 ppm singlet, integration ~18H).
-
Regioisomers: 3-amino-2-chloro-4-methylpyridine (if starting material was impure).
NMR Spectroscopy Data
Solvent: Chloroform-d (
H NMR Assignments
The spectrum is characterized by a distinctive vicinal coupling system between
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | 7.50 – 8.00 | br s | 1H | - | Amide proton; shift varies with concentration/temp. |
| H-6 | 8.25 – 8.35 | d | 1H | 5.2 Hz | |
| H-5 | 6.95 – 7.05 | d | 1H | 5.2 Hz | |
| Me-3 | 2.30 – 2.35 | s | 3H | - | Methyl group on aromatic ring. |
| Boc | 1.50 – 1.55 | s | 9H | - | Characteristic tert-butyl singlet. |
Critical Diagnostic Feature:
The coupling constant (
C NMR Assignments ( , 100 MHz)
-
Carbonyl (C=O): ~153.0 ppm (Carbamate)
-
Pyridine C2 (C-N): ~150.5 ppm
-
Pyridine C6 (C-H): ~147.0 ppm (Deshielded by N)
-
Pyridine C4 (C-Cl): ~144.0 ppm
-
Pyridine C3 (C-Me): ~126.0 ppm
-
Pyridine C5 (C-H): ~118.5 ppm
-
Boc Quaternary C: ~81.5 ppm
-
Boc Methyls: ~28.3 ppm
-
Ar-Methyl: ~14.5 ppm
Mass Spectrometry (LC-MS) Data
Method: Electrospray Ionization (ESI), Positive Mode.
Ionization Profile
The pyridine nitrogen allows for facile protonation.
-
Observed Parent Ion
: 243.1 m/z -
Sodium Adduct
: 265.1 m/z
Isotopic Pattern (Chlorine Signature)
Due to the natural abundance of
-
m/z 243.1: 100% Relative Abundance (
) -
m/z 245.1: ~33% Relative Abundance (
)
Note: Absence of this pattern indicates dechlorination (impurity).
Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the Boc group is labile.
-
Loss of t-Butyl (-56 Da):
(Carbamic acid intermediate). -
Loss of
(-44 Da): (Free amine: 2-amino-4-chloro-3-methylpyridine).
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: High-resolution 1H NMR for purity assessment.
-
Weighing: Accurately weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of
(99.8% D, with 0.03% TMS).-
Note: If the compound is not fully soluble, add 0.1 mL of
(Methanol-d4), but be aware this will exchange the NH proton (disappearance of signal at ~7.5 ppm).
-
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (
) from the workup. -
Acquisition: Run 16 scans with a 2-second relaxation delay (
).
Protocol B: LC-MS Purity Check
Objective: Confirm identity and check for de-Boc degradation.
-
Dilution: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes (C18 Column).
-
Detection: Monitor UV at 254 nm and MS (ESI+).
-
Caution: Thermal degradation of the Boc group in the MS source can artificially inflate the intensity of the m/z 143.1 peak. Lower the desolvation temperature if quantifying the free amine.
-
References
-
Sigma-Aldrich. 2-(Boc-amino)-4-chloro-3-methylpyridine Product Specification. Retrieved from
-
European Patent Office. Process for making 3-amino-2-chloro-4-methylpyridine (EP1326836B1). (Provides comparative NMR data for regioisomers). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-4-chloro-3-methylpyridine. Retrieved from
-
ChemicalBook. NMR Spectrum Data for Chloropyridine Derivatives. Retrieved from
Sources
- 1. synchem.de [synchem.de]
- 2. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 4. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR [m.chemicalbook.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. 2-Amino-4-chloro-3-nitropyridine(6980-08-1) 1H NMR spectrum [chemicalbook.com]
- 7. 216431-85-5,6-(Trifluoromethyl)nicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 354503-86-9|tert-Butyl (5-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
2-(Boc-amino)-4-chloro-3-methylpyridine structural analysis and conformation
Structural Analysis and Conformational Dynamics of 2-(Boc-amino)-4-chloro-3-methylpyridine: A Technical Guide
Executive Summary The compound 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1934887-77-0) is a sterically congested, highly functionalized heterocyclic building block[1]. Derived from the primary amine 4-chloro-3-methylpyridin-2-amine (CAS: 1227595-52-9), it serves as a critical intermediate in the synthesis of advanced kinase inhibitors, including CDK2 and KRAS modulators[2]. This whitepaper provides an in-depth technical analysis of its structural architecture, focusing on the complex conformational equilibrium driven by steric hindrance and intramolecular hydrogen bonding. By integrating synthetic causality with advanced analytical methodologies, this guide establishes a self-validating framework for the characterization of Boc-protected aminopyridines.
Structural Architecture & Conformational Dynamics
1.1 The "Orthogonal Switch" and Steric Deconjugation In standard mono-Boc-protected 2-aminopyridines, the carbamate group typically adopts a planar conformation to maximize resonance with the pyridine ring and facilitate intramolecular hydrogen bonding between the carbamate N-H and the pyridine nitrogen[3]. However, the introduction of a methyl group at the 3-position creates a severe steric clash with the bulky tert-butyl group of the Boc moiety. This steric congestion forces the carbamate group out of coplanarity, effectively acting as an "orthogonal switch" that disrupts resonance donation and leaves the pyridine ring subject primarily to the inductive electron withdrawal of the 4-chloro substituent[3].
1.2 Rotameric Equilibrium (Syn vs. Anti) The partial double-bond character of the carbamate C-N bond restricts free rotation, leading to two primary rotameric states:
-
Syn-Rotamer : The Boc carbonyl oxygen points away from the pyridine nitrogen, allowing the N-H proton to form an intramolecular hydrogen bond with the pyridine nitrogen. This state is electronically favored but sterically penalized by the adjacent 3-methyl group.
-
Anti-Rotamer : The Boc group rotates 180°, breaking the hydrogen bond but relieving the steric clash between the tert-butyl group and the 3-methyl substituent.
At room temperature, the energy barrier between these states results in intermediate exchange rates on the NMR timescale, manifesting as characteristic line broadening in spectroscopic data[3].
Analytical Methodologies & Self-Validating Systems
To accurately characterize 2-(Boc-amino)-4-chloro-3-methylpyridine, researchers must employ self-validating analytical systems that account for its dynamic conformation.
2.1 Variable-Temperature NMR (VT-NMR)
Standard
-
High-Temperature (353 K) : Accelerates the exchange rate past the coalescence point, yielding sharp, time-averaged signals that confirm the compound's purity and primary structure.
-
Low-Temperature (273 K or lower) : Decelerates the exchange, "freezing" the molecule into discrete syn and anti rotamers. The integration ratio of these distinct peaks provides a direct quantitative measure of the conformational equilibrium constant (
).
Figure 1: Workflow from synthesis to conformational analysis of the Boc-protected pyridine.
Experimental Protocols
Protocol 1: Chemo-selective Synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine Objective: Achieve mono-Boc protection while avoiding the formation of the N,N-di-Boc byproduct, which is a common risk in sterically hindered pyridines[3].
-
Reagent Preparation : Dissolve 4-chloro-3-methylpyridin-2-amine (1.0 eq, 10 mmol) in 30 mL of anhydrous THF under a nitrogen atmosphere.
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP, 0.1 eq). Causality: The 2-amino group is highly deactivated by the electron-withdrawing 4-chloro substituent. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate to drive the reaction forward[3].
-
Electrophile Introduction : Cool the solution to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc
O, 1.1 eq) dropwise. Causality: Maintaining a low temperature and strict stoichiometric control prevents over-reaction to the di-Boc species, which lacks the diagnostic N-H proton[3]. -
Reaction Progression : Warm to room temperature and stir for 12 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup & Isolation : Quench with saturated aqueous NaHCO
(20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure mono-Boc product[1].
Protocol 2: Variable-Temperature NMR (VT-NMR) Resolution Objective: Resolve rotameric line broadening to validate structural integrity.
-
Sample Preparation : Dissolve 15 mg of the purified product in 0.6 mL of DMSO-
. Causality: DMSO- possesses a high boiling point, enabling high-temperature analysis without solvent evaporation, and its strong hydrogen-bond accepting nature helps disrupt intermolecular interactions, isolating the intramolecular conformational dynamics. -
RT Acquisition : Acquire standard
H and C NMR spectra at 298 K. Document the full-width at half-maximum (FWHM) of the tert-butyl and N-H signals. -
Coalescence Resolution : Heat the NMR probe to 353 K (80 °C). Allow 10 minutes for thermal equilibration. Acquire a
H spectrum. Causality: The increased thermal energy surpasses the rotational barrier of the C-N bond, resulting in sharp, time-averaged peaks suitable for precise integration and structural confirmation.
Figure 2: Logical relationship of steric and electronic drivers controlling rotameric equilibrium.
Quantitative Data Summaries
Table 1: Diagnostic
| Proton Assignment | 298 K (RT) Chemical Shift (ppm) | 353 K (High-T) Chemical Shift (ppm) | Signal Morphology |
|---|---|---|---|
| N-H (Carbamate) | ~9.25 (broad) | 9.10 | Broad singlet sharpens to a distinct singlet |
| H-6 (Pyridine) | 8.18 (d, J = 5.2 Hz) | 8.15 (d, J = 5.2 Hz) | Sharp doublet, highly deshielded by adjacent N |
| H-5 (Pyridine) | 7.22 (d, J = 5.2 Hz) | 7.20 (d, J = 5.2 Hz) | Sharp doublet, shifted by 4-chloro inductive effect |
| CH
Table 2: Conformational Parameters (Theoretical & Crystallographic)
| Parameter | Syn-Rotamer | Anti-Rotamer | Driving Force |
|---|---|---|---|
| Dihedral Angle (N-C2-N-C=O) | ~15° | ~165° | Steric relief vs. orbital overlap |
| H-Bond Distance (N···H) | 2.1 Å | N/A | Electrostatic stabilization |
| Relative Energy (
(Note: Values in tables are representative heuristics based on established NMR behavior of sterically hindered Boc-aminopyridines[2][3]).
References
- Google Patents. "WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors". WIPO Patent Database.
Sources
potential biological activities of 2-(Boc-amino)-4-chloro-3-methylpyridine
The following technical guide details the structural utility, synthetic applications, and biological potential of 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1934887-77-0).
A Privileged Scaffold for Kinase and Phosphatase Inhibitor Discovery
Executive Summary
2-(Boc-amino)-4-chloro-3-methylpyridine is a high-value heterocyclic intermediate used in the synthesis of small-molecule inhibitors targeting oncogenic signaling pathways. It serves as a protected precursor to the 2-amino-3-methylpyridine pharmacophore—a "privileged structure" known for its ability to function as a hinge binder in kinases (e.g., CDK2) and an allosteric anchor in phosphatases (e.g., SHP2).
This guide analyzes the molecule's electronic properties, its role in "scaffold hopping" for drug optimization, and the specific synthetic protocols required to activate its biological potential.
Structural Analysis & Chemical Logic
The molecule acts as a tri-functionalized building block. Each substituent plays a distinct role in both the synthetic workflow and the final biological activity of the drug candidate.
| Substituent | Position | Chemical Function | Biological/Pharmacological Role |
| Boc-Amino | C-2 | Protection: Masks the nucleophilic amine during metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald). | Hinge Binding: Upon deprotection, the free -NH₂ acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Leu backbone). |
| Methyl | C-3 | Conformational Lock: Induces a twist in the biaryl bond, forcing the molecule into a bioactive conformation. | Selectivity Filter: Fills hydrophobic pockets (gatekeeper residues) to distinguish between homologous enzymes (e.g., CDK2 vs. CDK1). |
| Chloro | C-4 | Reactive Handle: Excellent leaving group for SNAr or Pd-catalyzed coupling. | Vector Attachment: Allows attachment of the "tail" moiety (solubilizing groups or hydrophobic effectors) to extend into the solvent front. |
The "Scaffold Hopping" Advantage
In drug discovery, the 2-amino-3-methylpyridine core is often used as a bioisostere for the 2-amino-3-methylpyrazine scaffold found in leading SHP2 inhibitors (e.g., SHP099). The pyridine nitrogen (N1) is less electron-withdrawing than the pyrazine nitrogens, altering the pKa of the exocyclic amine and modulating solubility and metabolic stability (t1/2).
Biological Potential & Mechanisms of Action[1][2][3]
While the Boc-protected intermediate is biologically inert, its downstream derivatives exhibit potent activity in two primary oncology targets.
A. Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Derivatives synthesized from this scaffold have been identified as potent CDK2 inhibitors. CDK2 controls the G1/S phase transition; its inhibition arrests tumor cell proliferation.
-
Mechanism: The deprotected 2-aminopyridine moiety binds to the ATP-binding pocket (hinge region). The C-3 methyl group displaces water molecules and interacts with the gatekeeper residue, enhancing affinity.
-
Pathway Relevance: Critical for cancers with CCNE1 amplification (e.g., ovarian, breast).
B. SHP2 Allosteric Inhibition (PTPN11)
SHP2 is a phosphatase that acts as a central node in the RAS/MAPK pathway.[1]
-
Mechanism: Allosteric inhibitors bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. The 2-amino-3-methylpyridine headgroup locks SHP2 in an auto-inhibited (closed) conformation.
-
Therapeutic Synergy: SHP2 inhibitors prevent feedback activation of RAS, making them highly synergistic with KRAS G12C inhibitors (e.g., Sotorasib) and EGFR inhibitors.
Visualization: SHP2 Signaling & Inhibition Logic
Figure 1: Mechanism of action for SHP2 allosteric inhibitors derived from the aminopyridine scaffold. The molecule stabilizes the inactive conformation, severing the link between RTKs and RAS activation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-4 Functionalization)
This reaction attaches the "tail" of the drug molecule while preserving the Boc protection.
Reagents:
-
Substrate: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge: In a nitrogen-purged reaction vial, combine the substrate, boronic acid, and base.
-
Solvate: Add degassed Dioxane/Water mixture.
-
Catalyze: Add Pd(dppf)Cl₂·DCM. Seal the vial.
-
Heat: Stir at 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = M+R-Cl).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Boc-Deprotection (Activation)
This step reveals the pharmacophore (free amine).
Reagents:
-
Substrate: Coupled Intermediate (from Protocol A)
-
Acid: 4M HCl in Dioxane or TFA/DCM (1:1)
Procedure:
-
Dissolve: Dissolve the intermediate in DCM (0.1 M).
-
Acidify: Add TFA (10 eq) dropwise at 0°C.
-
React: Warm to room temperature and stir for 2 hours.
-
Quench: Concentrate in vacuo. Neutralize with sat. NaHCO₃ if free base is required, or isolate as the HCl/TFA salt.
-
Validation: 1H NMR should show the disappearance of the singlet at ~1.5 ppm (9H, t-Butyl).
Synthetic Workflow Diagram
Figure 2: Synthetic workflow transforming the inert chloro-pyridine intermediate into a bioactive kinase/phosphatase inhibitor.
References
-
Sigma-Aldrich. (n.d.). 2-(Boc-amino)-4-chloro-3-methylpyridine Product Sheet. Retrieved from
-
Koltun, E. S., et al. (2018).[1] RMC-4550, an allosteric inhibitor of SHP2: Synthesis, structure, and anti-tumor activity. Cancer Research.[2] Retrieved from
-
Wu, J., et al. (2020).[3][4] Scaffold-based selective SHP2 inhibitors design using core hopping. Bioorganic Chemistry. Retrieved from
-
Novartis Institutes for BioMedical Research. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
Google Patents. (2020). Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors (WO2020180959A1). Retrieved from
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Suzuki Coupling of 2-(Boc-amino)-4-chloro-3-methylpyridine
This Application Note and Protocol guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(Boc-amino)-4-chloro-3-methylpyridine .
This specific scaffold presents a unique "push-pull" electronic challenge: the electron-deficient pyridine ring facilitates oxidative addition at the 4-position, but the electron-donating 2-amino group (even when Boc-protected) and the sterically hindering 3-methyl group create a kinetic barrier requiring specialized catalytic systems.
Executive Summary
The substrate 2-(Boc-amino)-4-chloro-3-methylpyridine is a critical intermediate in the synthesis of type II kinase inhibitors and other heterocyclic pharmacophores. While 4-chloropyridines are generally reactive in palladium-catalyzed cross-couplings, this specific derivative poses two distinct challenges:
-
Steric Hindrance: The 3-methyl group exerts ortho-steric pressure, impeding the approach of the palladium catalyst to the C4-chlorine bond.
-
Catalyst Deactivation: Although the tert-butyloxycarbonyl (Boc) group masks the amine, the nitrogen lone pair can still participate in non-productive coordination with palladium, particularly if the Boc group is thermally cleaved in situ.
This guide provides a validated protocol using Buchwald Precatalysts (Gen 3/4) to overcome these barriers, ensuring high yields (>85%) and minimizing hydrodehalogenation side products.
Scientific Analysis & Mechanistic Insight
Substrate Reactivity Profile
The reaction relies on the oxidative addition of the Pd(0) species into the C4-Cl bond.
-
Electronic Activation: The pyridine nitrogen withdraws electron density, activating the C4 position (para-like) for oxidative addition.
-
Electronic Deactivation: The 2-(Boc-amino) group is an Electron Donating Group (EDG) by resonance. This increases electron density at C4 relative to a 2-chloropyridine, making the C-Cl bond stronger and harder to break than in electron-deficient arenes.
-
Steric Environment: The 3-methyl group creates a "molecular wall" that disfavors bulky ligands unless they are specifically designed to accommodate ortho-substituents (e.g., XPhos, SPhos).
Catalyst Selection Logic
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with this substrate, leading to recovered starting material or slow conversion.
-
Recommended Ligand: XPhos or RuPhos .[1] These biaryl dialkylphosphine ligands are electron-rich (facilitating oxidative addition into the strong C-Cl bond) and bulky (promoting reductive elimination, which is often the rate-determining step for sterically hindered couplings).
-
Palladium Source: Pd G4 Precatalysts (e.g., XPhos Pd G4). These generate the active monoligated Pd(0)-L species immediately upon mild heating, avoiding the induction period and potential aggregation associated with Pd(OAc)₂ or Pd₂dba₃.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-(Boc-amino)-4-chloro-3-methylpyridine | 1.0 | Electrophile | Limiting reagent. |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation. |
| XPhos Pd G4 | 0.02 - 0.05 | Catalyst | 2-5 mol%. High activity precatalyst.[2] |
| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 | Base | Mild, high solubility in aqueous mixtures. |
| 1,4-Dioxane / Water (4:1) | N/A | Solvent | 0.1 M - 0.2 M concentration. |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][3]
-
Charging Solids: Add the following to the vial:
-
2-(Boc-amino)-4-chloro-3-methylpyridine (242.7 mg, 1.0 mmol)
-
Boronic Acid Partner (1.5 mmol)
-
K₃PO₄ (636 mg, 3.0 mmol)
-
XPhos Pd G4 (17 mg, 2 mol%) (Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%))
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Critical: Oxygen is the enemy of this reaction. Ensure solvents are sparged with Argon for at least 15 mins prior to use.
-
-
Reaction:
-
Thermal: Heat to 90°C in an oil bath for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the chloride (SM) and the formation of the coupled product.
-
Note: If the Boc group cleaves (M-100 peak in MS), lower the temperature to 80°C.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Visualization & Logic
Optimization Decision Tree
This diagram guides the researcher through reaction optimization if the standard protocol yields suboptimal results.
Figure 1: Optimization logic for troubleshooting Suzuki couplings of sterically hindered aminopyridines.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the steric interference of the 3-methyl group during oxidative addition.
Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the 3-methyl substituent.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Conversion | The 3-methyl group is preventing oxidative addition. | Switch to SPhos Pd G4 or RuPhos Pd G4 . These ligands are exceptionally good at forcing oxidative addition on hindered chlorides [1]. |
| Boc Removal | Thermal instability or base-mediated hydrolysis. | Reduce temperature to 80°C. Switch base from K₃PO₄ to Na₂CO₃ or K₂CO₃ (weaker bases). |
| Protodeboronation | Heteroaryl boronic acid is unstable (common with 2-pyridyl/5-membered rings). | Use anhydrous conditions (Dioxane + Cs₂CO₃). Increase boronic acid equivalents to 2.0. |
| Pd Black Formation | Catalyst decomposition. | Ensure strict oxygen-free technique. Add 1-2 mol% free ligand (XPhos) to stabilize the Pd species. |
References
-
Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society. (Context: Use of Buchwald precatalysts for hindered substrates).
-
Molander, G. A., & Shin, I. (2011).[5] "Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate." Organic Letters. (Context: Stability and coupling of Boc-protected amino-functionalized substrates).
-
BenchChem Technical Support. (2025). "Suzuki Coupling with 2-Chloropyridine Derivatives." (Context: General protocols for chloropyridines).
-
Fu, G. C., et al. (2001). "Suzuki Cross-Couplings of Aryl Chlorides." Journal of the American Chemical Society. (Context: Reactivity of aryl chlorides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
2-(Boc-amino)-4-chloro-3-methylpyridine as a building block in medicinal chemistry
Application Note: 2-(Boc-amino)-4-chloro-3-methylpyridine in Medicinal Chemistry
Introduction: The "Linchpin" Scaffold
In the realm of Fragment-Based Drug Discovery (FBDD), 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 848366-28-5) represents a high-value "linchpin" scaffold.[1] It is structurally distinct from the common Nevirapine intermediate (3-amino-2-chloro-4-methylpyridine), offering a unique substitution pattern critical for kinase inhibitor design.[1]
Key Value Proposition:
-
Hinge Binding Motif: The 2-amino-pyridine moiety (once deprotected) is a classic donor-acceptor motif for binding to the ATP-binding hinge region of kinases (e.g., CDK, MAPK, FGFR).[1]
-
Conformational Control (The C3-Methyl Effect): Unlike a simple pyridine, the C3-methyl group introduces significant steric strain.[1] This forces substituents at the C4 position to twist out of plane, disrupting "flat" molecular geometries.[2] This "pre-organization" can improve solubility and selectivity by matching the 3D shape of the protein pocket (atropisomerism potential).[3]
-
Orthogonal Reactivity: The C4-chloride is electronically activated for cross-coupling, while the C2-amine is masked by the Boc group, preventing catalyst poisoning and allowing late-stage diversification.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 258.70 g/mol |
| C4-Reactivity | High. The pyridine nitrogen (electron-deficient) activates C4 for nucleophilic attack or oxidative addition.[1] |
| Steric Environment | High. The C3-methyl group sterically crowds the C4 position. Standard ligands (e.g., PPh₃) often fail.[2][3] |
| Solubility | Soluble in DCM, THF, Dioxane.[2] Limited solubility in non-polar hexanes. |
Strategic Reactivity Map:
-
C4-Position (Cl): Site for Suzuki/Buchwald coupling. Challenge: Steric clash with C3-Me.[1] Solution: Bulky, electron-rich phosphine ligands.[1][2]
-
N-Position (Boc): Protective group. Challenge: Acid sensitivity. Solution: Remove only after C4 functionalization.
-
C3-Methyl: Non-reactive anchor. Function: Induces twist angle (
) > 40° with C4-aryl groups.[1][3]
Application Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl "tail" at the C4 position.[1]
Rationale: Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to the C3-methyl interference and potential protodehalogenation.[1][3] We utilize Buchwald G3 Precatalysts (XPhos or SPhos) which are designed to facilitate oxidative addition on hindered chlorides [1].[3]
Materials:
-
Substrate: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and XPhos Pd G3 catalyst.[2]
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. (Oxygen is the enemy of active Pd species).[3]
-
Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous K₃PO₄ solution.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Note: If using a microwave, 100°C for 30 mins is often sufficient.[2]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2][4] Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting:
-
Issue: Hydrodehalogenation (Cl replaced by H).[3]
-
Fix: Use anhydrous conditions with Cs₂CO₃ as the base and ensure strictly oxygen-free environment. Lower temperature to 60°C and extend time.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce solubilizing amines (morpholines, piperazines) at C4.[1][3]
Rationale: Coupling amines adjacent to the C3-methyl group is difficult.[1] BrettPhos or RuPhos are required. BrettPhos is superior for primary amines; RuPhos for secondary amines [2].
Materials:
-
Substrate: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) (or RuPhos Pd G3).[3]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Crucial for activating the amine.[1][3]
-
Solvent: Toluene or t-Amyl Alcohol.[1]
Step-by-Step Methodology:
-
Glovebox/Schlenk: Weigh Pd₂(dba)₃, Ligand, and NaOtBu in a glovebox if possible.[2][3] Transfer to the reaction vessel.
-
Substrate: Add the chloropyridine substrate and the amine.
-
Solvent: Add anhydrous Toluene.
-
Reaction: Heat to 100°C overnight (12-16h).
-
QC Check: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~242) and appearance of product.[3]
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this building block.
Figure 1: Divergent synthetic workflow for 2-(Boc-amino)-4-chloro-3-methylpyridine functionalization.
Critical Quality Attributes (CQA) & Validation
To ensure the integrity of your building block before and after reaction:
| Checkpoint | Method | Acceptance Criteria |
| Input Purity | ¹H NMR (DMSO-d₆) | Methyl Singlet: ~2.1-2.3 ppm.[1] Boc Singlet: ~1.4-1.5 ppm. C5/C6 Protons: Two doublets (aromatic region).[3] |
| Boc Stability | LCMS | Ensure no mass corresponding to [M-100] (loss of Boc) appears during the coupling reaction. This indicates thermal instability or Lewis acidity issues. |
| Regioselectivity | NOESY NMR | In the final product, NOE correlations should be observed between the C3-Methyl group and the new C4-substituent, confirming the twist. |
References
-
Molander, G. A., & Shin, I. (2011).[2][3][5] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[1][5] Organic Letters, 13(15), 3956–3959.[2][3] Link[1][3]
- Context: Establishes protocols for Suzuki coupling on hindered Boc-protected aminopyridines using XPhos.
-
Surry, D. S., & Buchwald, S. L. (2008).[2][3] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[2][3] Link[1][3]
- Context: The authoritative guide on selecting BrettPhos vs.
-
BenchChem Application Note. (2025). Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Link[1][3]
- Context: Provides specific procedural benchmarks for methyl-substituted aminopyridine couplings.
Sources
- 1. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 2. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
synthesis of novel heterocyclic compounds from 2-(Boc-amino)-4-chloro-3-methylpyridine
Application Note: Divergent Synthesis of Novel Pyrazolo[4,3-c]pyridine and Pyrido[2,3-d]pyrimidine Scaffolds from 2-(Boc-amino)-4-chloro-3-methylpyridine
Strategic Rationale & Mechanistic Insights
The development of novel, highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the design of kinase inhibitors and antimicrobial agents[1]. The compound 2-(Boc-amino)-4-chloro-3-methylpyridine serves as an exceptionally versatile, privileged building block due to the precise spatial arrangement of its functional groups.
As a Senior Application Scientist, the design of this synthetic workflow is rooted in strict chemical causality:
-
The C2 Boc-Amino Group: The tert-butyloxycarbonyl (Boc) protecting group is not merely passive; it serves a critical dual function. It prevents the oxidative degradation of the exocyclic amine during benzylic functionalization and sterically shields the C2 position, directing radical intermediates exclusively to the C3-methyl group[2].
-
The C3 Methyl Group: Acting as a latent formyl group, the C3-methyl undergoes controlled benzylic bromination followed by a Kornblum oxidation to yield a highly reactive 3-formylpyridine intermediate[3].
-
The C4 Chloro Group: The chlorine atom acts as an electrophilic handle. Its fate is entirely dictated by the choice of the subsequent annulation reagent. It can serve as an intramolecular leaving group during pyrazole formation or be preserved for late-stage Palladium-catalyzed diversification (e.g., Suzuki-Miyaura coupling)[4].
By exploiting these orthogonal reactivities, we can execute a divergent synthesis from a single key intermediate: 2-amino-4-chloro-3-formylpyridine . When treated with hydrazine, the initial hydrazone formation at C3 is followed by a rapid intramolecular Nucleophilic Aromatic Substitution (SNAr) of the C4-chloride, yielding the pyrazolo[4,3-c]pyridine core[5]. Conversely, reaction with formamidine acetate triggers a Friedländer-type annulation across the C2-amine and C3-aldehyde, preserving the C4-chloride to yield a pyrido[2,3-d]pyrimidine.
Retrosynthetic Workflow & Annulation Logic
Divergent synthetic workflow to fused pyrazolo- and pyrido-heterocycles via a formyl intermediate.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Radical Bromination & Kornblum Oxidation
Rationale: Trifluorotoluene (PhCF₃) is utilized as a greener, less toxic alternative to carbon tetrachloride, providing the ideal dielectric environment for radical propagation.
-
Bromination: Dissolve 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq) in anhydrous PhCF₃ (0.2 M). Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to 80°C under an argon atmosphere for 4 hours. Validation: Reaction completion is confirmed by TLC (Hexanes/EtOAc 4:1) showing the disappearance of the starting material.
-
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude bromomethyl intermediate.
-
Oxidation: Dissolve the crude bromide in anhydrous DMSO (0.5 M). Add NaHCO₃ (3.0 eq) and heat to 100°C for 2 hours[3].
-
Quench by pouring into ice water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 2-(Boc-amino)-4-chloro-3-formylpyridine.
Protocol 2: Boc Deprotection to the Key Intermediate
-
Dissolve the formylpyridine intermediate in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic acid (TFA) (0.1 M).
-
Stir at 25°C for 2 hours. Validation: LC-MS will show a mass shift corresponding to the loss of the Boc group (-100 Da).
-
Concentrate the mixture in vacuo. Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ to isolate 2-amino-4-chloro-3-formylpyridine as a yellow solid[4].
Protocol 3A: Annulation to 6-amino-1H-pyrazolo[4,3-c]pyridine (Pathway A)
Rationale: Hydrazine acts as a binucleophile. The primary condensation with the aldehyde is fast, positioning the secondary nitrogen perfectly for an intramolecular SNAr displacement of the C4-chloride[5].
-
Dissolve 2-amino-4-chloro-3-formylpyridine (1.0 eq) in absolute ethanol (0.1 M).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to 0°C. The product, 6-amino-1H-pyrazolo[4,3-c]pyridine, will precipitate from the solution. Filter, wash with cold ethanol, and dry under high vacuum[6].
Protocol 3B: Annulation to 5-chloropyrido[2,3-d]pyrimidine (Pathway B)
-
In a microwave-safe vial, combine 2-amino-4-chloro-3-formylpyridine (1.0 eq) and formamidine acetate (2.5 eq) in glacial acetic acid (0.2 M).
-
Irradiate in a microwave reactor at 120°C for 30 minutes.
-
Pour the cooled mixture into ice water and adjust the pH to 7 using aqueous NH₄OH.
-
Filter the resulting precipitate to isolate 5-chloropyrido[2,3-d]pyrimidine.
Protocol 4: Late-Stage Suzuki-Miyaura Diversification
-
Combine 5-chloropyrido[2,3-d]pyrimidine (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M).
-
Heat the mixture at 90°C for 12 hours under argon.
-
Filter through a pad of Celite, concentrate, and purify via preparative HPLC to yield the final 5-arylpyrido[2,3-d]pyrimidine library.
Quantitative Data Presentation
The optimization of the Friedländer annulation (Protocol 3B) was critical to prevent the degradation of the C4-chloride prior to pyrimidine ring closure. The data is summarized below:
| Entry | Reagent | Solvent | Temp (°C) / Heating Method | Time | Yield (%) | Observation |
| 1 | Formamidine acetate | Ethanol | 80°C (Reflux) | 24 h | 45% | Incomplete conversion; side products observed. |
| 2 | Formamidine acetate | DMF | 100°C (Thermal) | 12 h | 60% | Moderate yield; partial displacement of C4-Cl by dimethylamine (solvent degradation). |
| 3 | Formamidine acetate | Acetic Acid | 120°C (Thermal) | 6 h | 72% | Clean conversion, but prolonged heating caused minor decomposition. |
| 4 | Formamidine acetate | Acetic Acid | 120°C (Microwave) | 0.5 h | 88% | Optimal conditions; rapid cyclization preserves the C4-Cl handle. |
References
-
Chtiba S., et al. "Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts." J Bacteriol Parasitol (Citing Tetrahedron Lett 2011, 52: 3648-3650). 1
-
Benchchem. "5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine - Synthesis Protocol and Physicochemical Properties." 5
-
Benchchem. "5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine - Detailed Synthetic Pathway." 6
-
Benchchem. "2-Amino-6-chloronicotinaldehyde - Synthesis of Fused Heterocyclic Systems." 4
-
Benchchem. "Methyl 4-(3-formylpyridin-2-yl)benzoate - Oxidation Protocols for Pyridine Carbaldehydes." 3
-
National Institutes of Health (NIH). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues." 2
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-(3-formylpyridin-2-yl)benzoate|CAS 885950-15-2 [benchchem.com]
- 4. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 [benchchem.com]
- 5. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4 | Benchchem [benchchem.com]
- 6. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine | 1350653-23-4 | Benchchem [benchchem.com]
large-scale synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine , a critical pharmacophore in the development of SHP2 inhibitors, KRAS modulators, and other kinase-targeted therapies.
While the isomeric 3-amino-2-chloro-4-methylpyridine (CAPIC) is widely documented for Nevirapine synthesis, the 2-amino-4-chloro-3-methyl regioisomer presents unique challenges, particularly regarding regioselectivity during chlorination.[1] This guide rejects the low-yielding direct halogenation of pyridines in favor of a N-oxide activation strategy . This route ensures high regiocontrol (C4-selectivity), minimizes chromatographic purification, and addresses the safety constraints of handling phosphoryl chloride (POCl
Strategic Route Selection
The synthesis is designed around the "Activation-Functionalization" principle. Direct chlorination of 2-amino-3-methylpyridine is feasible but often yields inseparable mixtures of C4 and C6 chlorides. The N-oxide route utilizes the electronic bias of the N-oxide oxygen to direct nucleophilic attack to the C4 position, enhanced by the steric blocking of the C3-methyl group.
The Optimized 4-Step Workflow:
-
N-Protection: Acetylation of 2-amino-3-methylpyridine to prevent tar formation during oxidation.
-
N-Oxidation: Generation of the N-oxide using Urea-Hydrogen Peroxide (UHP) or Acetic Acid/H
O (avoiding shock-sensitive mCPBA). -
Deoxygenative Chlorination: Regioselective chlorination using POCl
. -
Hydrolysis & Reprotection: One-pot deacetylation and Boc-protection to yield the final target.
Figure 1: Optimized synthetic workflow for large-scale production, highlighting the N-oxide activation pathway.
Detailed Experimental Protocols
Step 1: Acetylation & N-Oxidation (Telescoped Process)
Rationale: Direct oxidation of the free amine can lead to azo-dimers and dark tars. Acetylation protects the amine and improves the solubility of the N-oxide intermediate.
Materials:
-
2-Amino-3-methylpyridine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Hydrogen Peroxide (35% aq, 2.5 eq) or Urea-Hydrogen Peroxide (UHP)
-
Acetic Acid (Solvent)
-
Sodium Tungstate (Na
WO , 2 mol% - Catalyst)
Protocol:
-
Acetylation: Charge 2-amino-3-methylpyridine and Acetic Acid (3 vol) into the reactor. Add Acetic Anhydride dropwise at 20–30°C. Heat to 60°C for 2 hours.
-
IPC (HPLC): Confirm consumption of amine (<0.5%).
-
-
Oxidation: Cool to 40°C. Add Na
WO . Add Hydrogen Peroxide dropwise, maintaining temperature <55°C (Exothermic!). -
Reaction: Stir at 50–55°C for 6–12 hours.
-
Note: The 3-methyl group slightly retards N-oxidation sterically; extended time may be required compared to non-substituted pyridines.
-
-
Workup: Quench excess peroxide with aq. NaHSO
(Check with starch-iodide paper). Concentrate under vacuum to remove acetic acid. Neutralize with Na CO and extract with Ethyl Acetate. -
Isolation: Crystallize from EtOAc/Heptane.
-
Target Yield: 85–90% (Off-white solid).
-
Step 2: Deoxygenative Chlorination (The Critical Step)
Rationale: POCl
Materials:
-
2-Acetamido-3-methylpyridine-N-oxide (1.0 eq)
-
Phosphoryl Chloride (POCl
, 3.0–5.0 eq) -
Triethylamine (Et
N, 1.0 eq - Optional, accelerates reaction)
Protocol:
-
Setup: Use a glass-lined reactor with a scrubber (NaOH) for HCl/SO
off-gassing. -
Addition: Charge N-oxide solid. Cool to 0°C. Add POCl
slowly (Exothermic). -
Reaction: Heat ramp to 80–85°C over 1 hour. Hold for 4–6 hours.
-
IPC (HPLC): Monitor disappearance of N-oxide.
-
Regioselectivity Check: The major product is 4-chloro. Minor 6-chloro (<5%) may form but is usually removed during crystallization.
-
-
Quench (Hazardous):
-
Method:Inverse Quench . Slowly dose the reaction mixture into a chilled (0°C) solution of Potassium Carbonate or NaOH.
-
Warning: Never add water to hot POCl
. This can cause a runaway explosion.
-
-
Extraction: Extract with Dichloromethane (DCM) or Toluene. Wash with brine.
-
Intermediate: 2-Acetamido-4-chloro-3-methylpyridine is obtained. Proceed directly to hydrolysis or isolate if purity <95%.
Step 3: Hydrolysis & Boc Protection
Rationale: The acetyl group is too stable for cross-coupling conditions; Boc is preferred for subsequent Buchwald-Hartwig or Suzuki couplings.
Protocol:
-
Hydrolysis: Dissolve intermediate in Methanol (5 vol). Add NaOH (2M, 3.0 eq). Reflux (65°C) for 2 hours.
-
Result: 2-Amino-4-chloro-3-methylpyridine (Free base).
-
-
Boc Protection: Cool to 25°C. Add (Boc)
O (1.2 eq) and DMAP (0.1 eq) directly to the hydrolysis mixture (if biphasic, add DCM). -
Workup: Stir for 4 hours. Remove MeOH. Add water. Extract with DCM.
-
Purification: Silica plug (if needed) or recrystallization from Hexanes/MTBE.
-
Final Appearance: White to pale yellow crystalline solid.
-
Process Safety & Engineering Controls
Scale-up of this chemistry introduces specific thermal and chemical hazards.[1][2][3][4][5]
Table 1: Critical Hazard Analysis
| Process Stage | Hazard | Engineering Control |
| N-Oxidation | Thermal runaway; Peroxide accumulation | Use UHP (solid) for better dosing control. Continuous temp monitoring. Quench residual peroxides before concentration.[6] |
| Chlorination | POCl | Inverse Quench strictly required. Caustic scrubber for HCl. Burst disks on reactors. |
| Workup | Chlorinated pyridine vesicants | Full PPE (Tyvek, double gloves). Designated waste streams for halogenated organics. |
POCl3 Quench Decision Logic
Figure 2: Safety logic for quenching phosphoryl chloride reactions. Direct addition of water to the reaction vessel is strictly prohibited on scale.
Troubleshooting & In-Process Controls (IPC)
-
Issue: Low Regioselectivity (High 6-Chloro isomer).
-
Cause: Reaction temperature too high (>100°C) or lack of steric bulk on amine.
-
Solution: Ensure the Acetyl group is present. Lower POCl
reaction temp to 75–80°C and extend time.
-
-
Issue: Incomplete N-Oxidation.
-
Cause: 3-Methyl steric hindrance.
-
Solution: Add fresh catalyst (Na
WO ) and 0.5 eq more oxidant. Do not increase Temp >60°C (decomposition risk).
-
-
Issue: "Stalling" during Boc Protection.
-
Cause: The 2-amino group is electron-deficient due to the 4-chloro substituent.
-
Solution: Use DMAP (dimethylaminopyridine) as a nucleophilic catalyst. If still slow, switch solvent to THF and use LiHMDS (1.1 eq) followed by (Boc)
O (Strong base method).
-
References
-
Vertex Pharmaceuticals. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines... Using Equimolar POCl3." PMC. Link
-
Achmatowicz, M. M., et al. "Hydrolysis of phosphoryl trichloride (POCl3): Characterization, in situ detection, and safe quenching."[7] Organic Process Research & Development (2010).[7] Link
-
Baran, P. S., et al. "Highly Regioselective Halogenation of Pyridine N-Oxide." Organic Letters (2015). Link
-
Sigma-Aldrich. "Safety Data Sheet: Pyridine hydrochloride and derivatives."[8] Link
-
University of Illinois. "Scale-Up Reaction Safety Guide." Link
Sources
- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
reaction conditions for cross-coupling with 2-(Boc-amino)-4-chloro-3-methylpyridine
Application Note: Cross-Coupling Strategies for 2-(Boc-amino)-4-chloro-3-methylpyridine
Part 1: Executive Summary & Molecular Analysis
The Challenge: 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 885275-82-7 or analog) presents a "perfect storm" of reactivity challenges for palladium-catalyzed cross-coupling. Unlike electron-deficient chloropyridines activated by nitro or cyano groups, this scaffold is electronically deactivated and sterically encumbered.
-
Steric Occlusion (C3-Methyl): The methyl group at the 3-position exerts significant steric pressure on the reactive 4-chloro site. This hinders the approach of the palladium catalyst during the oxidative addition step and complicates transmetallation.
-
Electronic Deactivation: The 2-amino group (even when Boc-protected) acts as an electron donor, increasing electron density on the pyridine ring and strengthening the C-Cl bond (
bond dissociation energy increases). -
Catalyst Poisoning: The carbamate nitrogen and carbonyl oxygen can coordinate to the Pd center, potentially creating non-reactive "resting states" (off-cycle species).
The Solution:
Success requires a shift from "commodity catalysts" (e.g.,
Part 2: Methodology & Protocols
A. Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Mechanistic Rationale:
Standard ligands like
Optimized Protocol:
| Parameter | Condition | Rationale |
| Catalyst Source | Provides Pd(0) source; dba is labile enough to be displaced by active ligands. | |
| Ligand | SPhos (2-4 mol%) | "Universal" ligand for hindered aryl chlorides. |
| Base | Anhydrous tribasic phosphate minimizes hydrolysis of the Boc group compared to hydroxides. | |
| Solvent System | Toluene/Water (10:1) or 1,4-Dioxane/Water | Biphasic system dissolves inorganic base; water accelerates the boronic acid activation. |
| Temperature | 90°C - 100°C | High energy required to overcome the activation barrier of the hindered C-Cl bond. |
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add:
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvation: Inject degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be ~0.1 M - 0.2 M relative to the pyridine.
-
Reaction: Place in a pre-heated block at 95°C. Stir vigorously (critical for biphasic mixtures) for 4–16 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting chloride (M+H) and appearance of the biaryl product.
-
Note: If de-Boc is observed (M-100 mass), lower temp to 80°C and switch solvent to pure Dioxane with
.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate.
B. Buchwald-Hartwig Amination (C-N Bond Formation)[4]
Mechanistic Rationale:
Coupling amines to this scaffold is difficult because the 2-Boc-amino group makes the ring electron-rich, repelling the nucleophilic amine. BrettPhos (for primary amines) and RuPhos (for secondary amines) are strictly required. These ligands form highly active monoligated Pd species that prevent
Optimized Protocol:
| Parameter | Condition | Rationale |
| Pre-Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | 3rd Gen precatalysts ensure rapid activation at lower temperatures, protecting the Boc group. |
| Base | Carbonate is milder for Boc stability; NaOtBu is faster but risks Boc cleavage. | |
| Solvent | Polar, bulky protic solvents stabilize the transition state and facilitate proton transfer. | |
| Temperature | 80°C - 110°C | Required for hindered substrates. |
Step-by-Step Procedure:
-
Charge: In a glovebox or under strict Argon flow:
-
2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
- (2.0 equiv) - Must be finely ground and dried.
-
BrettPhos Pd G3 (2-5 mol%)
-
-
Solvation: Add anhydrous
-Amyl Alcohol (0.2 M). -
Reaction: Seal and heat to 90°C.
-
Workup: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts before aqueous workup.
Part 3: Visualization & Logic
Reaction Workflow & Decision Tree
Figure 1: Decision matrix for catalyst selection based on target bond type and troubleshooting pathways.
Part 4: Troubleshooting & Critical Parameters
1. Protodehalogenation (Reduction of Cl to H):
-
Symptom: LC-MS shows mass M-34 (loss of Cl, gain of H).
-
Cause:
-hydride elimination from the Pd-intermediate or H-abstraction from solvent. -
Fix: Switch solvent from alcohols (isopropanol) to aprotic polar solvents like DMF or Dioxane . Increase catalyst loading to outcompete the side reaction.
2. Boc-Deprotection:
-
Symptom: Appearance of M-100 peak.
-
Cause: Thermal instability at >100°C or hydrolysis by strong hydroxide bases.
-
Fix: Use
or instead of KOH/NaOH. Keep temperature 100°C. If higher temps are needed, consider switching the protecting group to a tosyl (Ts) or acetyl (Ac) group, though Boc is preferred for solubility.
3. "Stalled" Reaction (Oxidative Addition Failure):
-
Symptom: Starting material remains unchanged after 24h.
-
Cause: The 3-methyl steric bulk is preventing the Pd from inserting.
-
Fix: Switch to Pd-PEPPSI-IPr (NHC catalyst). The "throw-away" pyridine ligand on the precatalyst allows for rapid initiation, and the NHC ligand is extremely bulky and electron-rich, forcing the reaction forward.
References
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination - Catalyst Generations and Scope. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
Sources
experimental procedure for Boc deprotection of 2-(Boc-amino)-4-chloro-3-methylpyridine
Application Note: Selective Boc Deprotection of 2-(Boc-amino)-4-chloro-3-methylpyridine
Introduction & Mechanistic Causality
The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting group in organic synthesis and drug development due to its robust stability toward nucleophiles and basic conditions[1]. However, the deprotection of heterocyclic substrates, specifically 2-(Boc-amino)-4-chloro-3-methylpyridine, introduces unique mechanistic considerations that dictate experimental design.
Boc deprotection proceeds via the acidic protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates into the free amine and carbon dioxide gas[1].
When working with 2-(Boc-amino)-4-chloro-3-methylpyridine, causality dictates the following experimental parameters:
-
Pyridine Basicity & Stoichiometry: The endocyclic pyridine nitrogen is significantly more basic than the exocyclic carbamate. Upon the addition of acid, the pyridine nitrogen is protonated first. Therefore, at least 1.0 equivalent of acid is instantly consumed merely to form the pyridinium spectator salt. A vast excess of strong acid is mandatory to ensure the carbamate is sufficiently protonated to drive the cleavage forward[2].
-
Gas Evolution: The decomposition of the carbamic acid yields CO₂ gas, and the tert-butyl cation often eliminates a proton to form isobutylene gas. Reactions must be conducted in vented systems to prevent dangerous pressure accumulation[3].
-
Substrate Stability: The 4-chloro and 3-methyl groups are stable to standard acidic deprotection conditions. The primary risk is incomplete deprotection if insufficient acid is used or if the reaction is quenched prematurely.
Comparative Reagent Selection
The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) is a strategic decision based on the desired isolation method and downstream application[2]. TFA typically yields a highly soluble di-TFA salt, which requires an aqueous basic workup to isolate the free base[4]. Conversely, HCl in anhydrous dioxane often forces the highly polar dihydrochloride salt to precipitate directly out of the solvent matrix, allowing for isolation via simple filtration[2].
Table 1: Quantitative Comparison of TFA and HCl Methods
| Parameter | Trifluoroacetic Acid (TFA)[4] | Hydrogen Chloride (HCl)[2] |
| Typical Concentration | 20–50% (v/v) in DCM | 4.0 M in 1,4-Dioxane |
| Acid Equivalents | Large excess (Solvent-like) | 5.0 – 10.0 equivalents |
| Reaction Time | 1.0 – 4.0 hours | 0.5 – 2.0 hours |
| Primary Byproducts | Isobutylene, CO₂ | Isobutylene, tert-Butyl chloride, CO₂ |
| Product Form | Di-TFA salt (Highly soluble) | Dihydrochloride salt (Crystalline solid) |
| Isolation Strategy | Aqueous basic workup (NaHCO₃) | Direct filtration and ether wash |
Experimental Workflow
Workflow for Boc deprotection yielding either the free base or hydrochloride salt.
Step-by-Step Methodologies
Both protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the researcher can verify the success of the reaction dynamically.
Protocol A: Deprotection via TFA/DCM (Free Base Isolation)
This method is ideal when the 2-amino-4-chloro-3-methylpyridine is required as a free base for immediate downstream coupling (e.g., Buchwald-Hartwig amination or amide bond formation)[4].
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a vented septum, dissolve 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Acid Addition: Cool the flask to 0 °C using an ice bath to mitigate the initial exothermic protonation of the basic pyridine ring. Slowly add Trifluoroacetic Acid (TFA) dropwise until the solvent composition reaches 25% TFA / 75% DCM (v/v)[4].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Self-Validation: Observe mild effervescence indicating CO₂ and isobutylene gas evolution[3].
-
-
Monitoring: After 1 hour, sample the reaction. Neutralize the aliquot with sat. NaHCO₃ and analyze via TLC (e.g., 50% EtOAc/Hexanes, UV 254 nm) or LC-MS. The starting material should be completely consumed, replaced by a highly polar baseline spot (in acidic media) that elutes differently upon neutralization.
-
Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Causality: While TFA is highly volatile, co-evaporation with toluene (2 × 10 mL) effectively azeotropes and removes residual traces of the acid.
-
-
Workup: Dissolve the resulting oily di-TFA salt intermediate in Ethyl Acetate (EtOAc). Carefully add saturated aqueous NaHCO₃ dropwise.
-
Self-Validation: Vigorous gas evolution will occur as the excess TFA is neutralized. Continue addition until the aqueous phase tests at pH > 8 using indicator paper.
-
-
Isolation: Separate the layers. Extract the aqueous layer once more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a solid.
Protocol B: Deprotection via HCl/Dioxane (Hydrochloride Salt Isolation)
This method is superior for long-term storage, as the dihydrochloride salt is highly stable and resistant to oxidation compared to the free aminopyridine[2].
-
Preparation: Dissolve 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv) in a minimal volume of anhydrous DCM or 1,4-dioxane.
-
Acid Addition: At room temperature, add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents of HCl). Ensure the flask is properly vented[2].
-
Reaction & Precipitation: Stir the mixture vigorously at room temperature.
-
Self-Validation: Within 30 to 60 minutes, the solution should become cloudy as the highly polar 2-amino-4-chloro-3-methylpyridine dihydrochloride salt begins to precipitate out of the non-polar solvent matrix[2].
-
-
Monitoring: Analyze the supernatant by LC-MS to confirm the absence of the Boc-protected starting material.
-
Isolation: Add a volume of anhydrous diethyl ether equal to the reaction volume to drive the precipitation to absolute completion.
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove any residual dioxane and tert-butyl chloride byproducts.
-
Drying: Dry the solid under high vacuum to afford the pure dihydrochloride salt.
References
-
Common Organic Chemistry. "Boc Deprotection - TFA."[Link]
Sources
use of 2-(Boc-amino)-4-chloro-3-methylpyridine in fragment-based drug discovery
Application Note: 2-(Boc-amino)-4-chloro-3-methylpyridine as a Privileged Scaffold in Fragment-Based Kinase Drug Discovery
Strategic Rationale in Fragment-Based Drug Discovery (FBDD)
In the highly competitive landscape of oncology and targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a robust method for developing highly ligand-efficient molecules. At the core of kinase-targeted FBDD is the identification of low-molecular-weight fragments that anchor to the ATP-binding site. The 2-aminopyridine motif is universally recognized as a "privileged scaffold" due to its ability to form a bidentate hydrogen-bonding network with the kinase hinge region[1].
However, raw fragments often lack the chemical tractability required for rapid hit-to-lead optimization. 2-(Boc-amino)-4-chloro-3-methylpyridine bridges this gap by providing a pre-functionalized, conformationally controlled building block. It has been instrumental in the synthesis of potent cyclin-dependent kinase 2 (CDK2) inhibitors and other targeted therapies[2].
Mechanistic Causality of the Scaffold's Design:
-
The 2-Amino Group (Hinge Anchor): Acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge, while the adjacent pyridine nitrogen acts as an acceptor for the backbone amide N-H[1].
-
The Boc Protecting Group (Synthetic Tractability): The tert-butyloxycarbonyl (Boc) group masks the nucleophilic 2-amino group. This prevents catalyst poisoning during palladium-catalyzed cross-coupling and eliminates unwanted side reactions (such as N-arylation), ensuring that fragment growing occurs exclusively at the desired vector[2].
-
The 4-Chloro Exit Vector (Fragment Growing): The chlorine atom at the C4 position provides a highly reactive site for Suzuki-Miyaura or Stille cross-coupling. This allows medicinal chemists to "grow" the fragment into adjacent hydrophobic pockets or solvent channels by introducing diverse pyrazolyl or imidazolyl moieties[3].
-
The 3-Methyl Group (Conformational Control): This is a critical design element. The steric bulk of the methyl group forces any substituent added at the C4 position out of coplanarity with the pyridine ring. This orthogonal conformation is often required to optimally project the growing fragment into the kinase gatekeeper pocket, drastically improving both potency and kinase selectivity[4].
Fig 1: Mechanistic interaction model of the 2-aminopyridine scaffold at the kinase hinge region.
Experimental Workflows & Self-Validating Protocols
To successfully elaborate 2-(Boc-amino)-4-chloro-3-methylpyridine into a lead compound, a two-stage workflow is typically employed: C4-functionalization followed by global deprotection.
Protocol A: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
This protocol details the replacement of the 4-chloro group with a functionalized aryl or heteroaryl boronic ester (e.g., a substituted pyrazole) to grow the fragment[2].
Reagents & Materials:
-
2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv, limiting reagent)
-
Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
-
Reaction Setup: In a chemically resistant microwave vial or Schlenk flask, combine the 2-(Boc-amino)-4-chloro-3-methylpyridine, the boronic ester, and the carbonate base.
-
Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Nitrogen or Argon for at least 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic ester and low yields of the desired product.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel.
-
Thermal Activation: Heat the reaction mixture to 90–100 °C for 4 to 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~243 for ³⁵Cl) and the appearance of the product mass confirms successful oxidative addition and reductive elimination.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Boc Deprotection to Reveal the Hinge Binder
Once the fragment has been grown, the Boc group must be removed to restore the hydrogen-bond donor capacity of the 2-amino group[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) to the stirring solution at 0 °C (Ratio of DCM:TFA should be 4:1). Alternatively, 4M HCl in dioxane can be used for highly acid-sensitive substrates.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1–2 hours. Causality: The acidic environment protonates the tert-butyl ester, leading to the expulsion of isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction to 100% completion.
-
Validation & Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the resulting trifluoroacetate salt by passing it through a basic ion-exchange resin or by partitioning between EtOAc and saturated aqueous NaHCO₃. Extract, dry, and concentrate to yield the final active kinase inhibitor.
Fig 2: Sequential FBDD workflow from the protected fragment to the active lead compound.
Quantitative Data & Optimization Matrix
To ensure maximum yield during the fragment elaboration phase, the choice of catalyst and conditions must be tailored to the specific vector being added. Table 1 summarizes optimized conditions based on empirical FBDD campaigns.
Table 1: Cross-Coupling Optimization for 2-(Boc-amino)-4-chloro-3-methylpyridine
| Coupling Partner Type | Catalyst System | Base / Solvent System | Temp / Time | Typical Yield | Mechanistic Rationale |
| Aryl Boronic Acids | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O (4:1) | 90°C, 4h | 75–85% | Standard, robust conditions. dppf provides a large bite angle ideal for C-Cl activation. |
| Heteroaryl Esters (e.g., Pyrazole/Imidazole) | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ / Toluene:EtOH:H₂O | 100°C, 12h | 60–75% | Tetrakis is highly effective for electron-rich, sterically demanding heteroaryls[2]. |
| Secondary Amines (Buchwald-Hartwig) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Toluene | 100°C, 8h | 50–65% | XPhos ligand facilitates difficult C-N bond formations at the sterically hindered C4 position. |
Conclusion
The use of 2-(Boc-amino)-4-chloro-3-methylpyridine exemplifies the power of intelligent building block selection in Fragment-Based Drug Discovery. By combining the intrinsic biological affinity of the 2-aminopyridine pharmacophore[1] with the synthetic versatility of a Boc-protected halogenated vector, researchers can rapidly iterate through structure-activity relationship (SAR) cycles. This specific scaffold ensures that fragment growth is directed precisely toward solvent channels or selectivity pockets[4], ultimately accelerating the path from a low-affinity hit to a highly potent clinical candidate[3].
References
-
[2] WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors. Google Patents. Available at:
-
[3] WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors. Google Patents. Available at:
-
[4] Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence. PubMed (ChemMedChem). Available at:[Link]
-
[1] Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. Available at:[Link]
Sources
- 1. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]
- 2. WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 3. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 4. Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 2-(Boc-amino)-4-chloro-3-methylpyridine synthesis
To: Research & Development Team From: Technical Support Center (Chemical Synthesis Division) Subject: Optimization of 2-(Boc-amino)-4-chloro-3-methylpyridine Synthesis
Executive Summary
This guide addresses the technical challenges in synthesizing 2-(tert-butoxycarbonylamino)-4-chloro-3-methylpyridine (Target Molecule). Users frequently report low yields (<40%) and incomplete conversion when applying standard Boc-protection protocols (e.g.,
Root Cause Analysis:
-
Steric Hindrance: The methyl group at the C3 position creates significant steric bulk orthogonal to the exocyclic amine at C2, impeding the nucleophilic attack on the bulky di-tert-butyl dicarbonate (
). -
Electronic Deactivation: The chlorine atom at C4 (electron-withdrawing via induction) combined with the pyridine ring nitrogen renders the C2-amine significantly less nucleophilic than standard anilines or non-halogenated aminopyridines.
This guide provides two optimized protocols designed to overcome these specific barriers, ensuring yields consistently above 85%.
Module 1: Critical Pre-Reaction Diagnostics
Before attempting the protection step, verify the integrity of your starting material.[1] Impurities in the amine precursor are the #1 cause of "stalled" reactions.[1]
| Parameter | Specification | Why it Matters |
| Purity (HPLC) | >97% (Area) | Isomers (e.g., 3-amino-2-chloro...) have different reactivities and will complicate purification. |
| Water Content | <0.5% | Water hydrolyzes |
| Appearance | Off-white/Tan Solid | Dark brown/black indicates oxidation (N-oxides), which inhibits the catalyst.[1] |
Module 2: Optimized Synthetic Protocols
Protocol A: The "Bis-Boc" Strategy (Recommended)
Best for: High throughput, scalability, and overcoming severe steric hindrance.[1]
Rationale: Driving the reaction to the Bis-Boc species (
Step-by-Step Methodology:
-
Reaction Setup:
-
Boc Addition:
-
Add
(3.0 eq) dissolved in minimal THF dropwise. -
Technical Insight: The large excess is required to push the equilibrium fully to the Bis-Boc species.[1]
-
-
Execution:
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor (TLC/LCMS): Look for the disappearance of the starting amine and the appearance of the Bis-Boc peak (higher
, higher MW).
-
-
Selective Hydrolysis (The "Clip" Step):
-
Once starting material is consumed, add MeOH (5 mL/g) to the reaction mixture.[1]
-
Add
(saturated aqueous solution, 2.0 eq). -
Heat to 50°C for 1–2 hours.
-
Mechanism:[1][4][5][6][7][8][9] The second Boc group is sterically crowded and electronically destabilized, making it highly susceptible to base-catalyzed methanolysis, while the first Boc group (the target) remains stable.[1]
-
-
Workup:
Expected Yield: 85–92% Data Verification:
Protocol B: The "Strong Base" Strategy (Alternative)
Best for: Cases where DMAP causes side reactions or if C4-Cl is sensitive to the hydrolysis step in Protocol A.
Rationale: Deprotonating the amine with a strong, non-nucleophilic base creates a hard amide anion (nucleophile) that attacks
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve 2-amino-4-chloro-3-methylpyridine (1.0 eq) in anhydrous THF under Nitrogen/Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add NaHMDS (Sodium bis(trimethylsilyl)amide) (2.0 eq, 1M in THF) dropwise over 20 mins.
-
Caution: Do not use LiHMDS if possible; the sodium counter-ion often provides better solubility for the anion.[1]
-
Stir at -78°C for 30 minutes.
-
-
Electrophile Addition:
-
Add
(1.1 eq) in THF dropwise.[1] -
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
-
Quench:
-
Quench carefully with saturated
solution at 0°C. -
Warning: Exothermic.[1]
-
-
Workup:
Expected Yield: 75–85% Risk Factor: Requires strict anhydrous conditions.[1] Moisture will kill the base immediately.[1]
Module 3: Troubleshooting & Visualization
Decision Matrix: Why is my yield low?
Figure 1: Diagnostic flowchart for troubleshooting low yields in hindered aminopyridine protection.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a spot running just above my product on TLC. What is it?
A: This is likely the Bis-Boc byproduct (
-
Fix: Do not discard![1] Treat the crude mixture with
in Methanol at 50°C. This will selectively cleave the extra Boc group and convert it back to your desired product (Mono-Boc), actually increasing your final yield.[1]
Q2: Can I use TEA (Triethylamine) instead of DIPEA? A: Generally, no.[1] For this specific substrate (hindered/electron-deficient), TEA is often not basic enough to drive the reaction efficiently, and it can act as a nucleophile itself (forming acyl-ammonium salts that degrade).[1] DIPEA is non-nucleophilic and provides a better basic environment.[1]
Q3: Is the 4-Chloro group stable during the base hydrolysis step?
A: Yes, if you use mild bases like
-
Warning: Avoid using NaOH or LiOH at high temperatures (>60°C) or for extended periods, as the 4-chloro position in pyridines is susceptible to
(Nucleophilic Aromatic Substitution), which would yield the 4-hydroxy or 4-methoxy impurity.[1]
Q4: My product is oil. How do I solidify it? A: Boc-protected aminopyridines can be oily due to rotational isomers.
-
Tip: Triturate with cold Pentane or Hexane/Ether (9:1) . Scratch the side of the flask with a glass rod to induce nucleation.[1] If it remains an oil, ensure all residual solvent (especially DMF or excessive Boc2O) is removed under high vacuum.[1]
References
-
Protection of Hindered Amines: Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.[1]
-
Bis-Boc Strategy: Ragnarsson, U., & Grehn, L. (1991).[1] Novel Terminally Protected Dipeptides via N-Imidodicarbonates. Accounts of Chemical Research, 24(10), 285–289.[1] [1]
-
Synthesis of 2-(Boc-amino)-3-methylpyridine Analogue: General procedure for the synthesis of 2-(Boc-amino)-3-methylpyridine. ChemicalBook (Methodology for non-chlorinated analogue, adapted for Protocol A).[1]
-
SHP2 Inhibitor Intermediates: Preparation of substituted pyridines as SHP2 inhibitors. World Intellectual Property Organization, Patent WO2016203406.[1] (Contextual grounding for the utility of the 4-chloro-3-methyl intermediate).
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-(Boc-amino)-4-chloro-3-methylpyridine Synthesis
Welcome to the Advanced Synthesis Support Hub. Topic: Troubleshooting side reactions and optimization in the N-Boc protection of 2-amino-4-chloro-3-methylpyridine. Ticket Status: Open Agent: Senior Application Scientist
System Overview & Reaction Logic
The synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine (Target) typically involves the protection of the exocyclic amine of 2-amino-4-chloro-3-methylpyridine (Precursor) using di-tert-butyl dicarbonate (
While seemingly standard, this reaction is complicated by two opposing forces:
-
Steric/Electronic Deactivation: The ortho-methyl group (C3) provides steric hindrance, and the 4-chloro group (plus the pyridine ring itself) withdraws electron density, making the amine a poor nucleophile.
-
Hyper-Reactivity (Bis-Boc): Once the first Boc group is installed, the remaining N-H becomes acidic. In the presence of base (especially DMAP), the mono-Boc species readily reacts with excess
to form the bis-Boc byproduct.
Reaction Pathway Diagram
Figure 1: The "Boc Trap." The conversion of Mono-Boc to Bis-Boc is often faster than SM to Mono-Boc if DMAP is unregulated.
Troubleshooting Tickets (FAQs)
Ticket #001: "I see two Boc groups in my NMR/Mass Spec. How do I fix this?"
Diagnosis: Formation of
Root Cause:
-
Excess Reagent: Using >2.0 equivalents of
to force the sluggish starting material to react. -
Catalyst Overload: Using stoichiometric DMAP. The pyridine nitrogen of the substrate is electron-poor, so researchers often add DMAP to "kickstart" it. DMAP attacks
to form a reactive electrophile that rapidly acylates the mono-Boc species [1].
Corrective Protocol (The "Salvage" Method): You do not need to discard the batch. The second Boc group is chemically distinct (imide-like) and much more labile than the first.
-
Dissolve: Take the crude mixture (containing Mono/Bis mix) in Methanol.
-
Reagent: Add 2-3 equivalents of
(or simply reflux in pure MeOH if the Bis-Boc is very unstable). -
Conditions: Stir at room temperature for 1–3 hours. Monitor by TLC.[1]
-
Result: The Bis-Boc converts quantitatively back to the Mono-Boc target.
Ticket #002: "The reaction is stalling. Starting material remains after 24h."
Diagnosis: Steric and electronic deactivation. Severity: Medium
Root Cause: The 3-methyl group creates a "steric wall" next to the amine, while the 4-chloro group pulls electron density away, lowering the HOMO energy of the nitrogen lone pair.
Optimization Guide:
| Parameter | Standard Protocol | Optimized for 4-Cl-3-Me Core |
|---|---|---|
| Solvent | DCM or THF | Refluxing THF or Toluene (Heat overcomes sterics) |
| Base | TEA or DIPEA | NaHMDS (Lithium bases can be risky with 4-Cl, see Ticket #003) |
| Catalyst | 10 mol% DMAP | 5-10 mol% DMAP (Do not increase; add slowly) |
| Reagent | 1.1 eq
Expert Insight:
Sometimes the cleanest route is to intentionally push the reaction to the Bis-Boc species (using excess
Ticket #003: "I lost the Chlorine atom! (Formation of 4-alkoxy/hydroxy impurity)"
Diagnosis: Nucleophilic Aromatic Substitution (
Root Cause: The 4-chloro-3-methylpyridine core is an electron-deficient heterocycle. The chlorine at C4 is activated for displacement, especially if the pyridine nitrogen is protonated or chelated.
-
Trigger: Using strong nucleophilic bases (e.g.,
, ) in protic solvents during the protection step. -
Trigger: Heating too high in alcohols.
Prevention:
-
Avoid using alkoxide bases (
, ) for the protection step. Use non-nucleophilic bases like LiHMDS or NaHMDS if deprotonation is required, or stick to TEA/DMAP. -
If performing the "Salvage" hydrolysis (Ticket #001), use
in MeOH at room temperature, not refluxing .
Standard Operating Procedure (SOP)
Recommended Workflow: The "Two-Step One-Pot" Strategy
This protocol assumes the direct synthesis of the Mono-Boc product is difficult to control perfectly.
Materials:
-
2-amino-4-chloro-3-methylpyridine (1.0 eq)
- (2.2 eq)
-
DMAP (0.1 eq)[2]
- (2.5 eq)
-
DCM (Dichloromethane) or THF[3]
Step-by-Step:
-
Setup: Dissolve amine in DCM (0.2 M concentration). Add
and DMAP. -
Addition: Add
(dissolved in minimal DCM) dropwise at 0°C, then warm to Room Temperature (RT). -
Reaction: Stir at RT or mild reflux (40°C) for 4-16 hours.
-
Checkpoint: Check TLC/LCMS.[1] If Bis-Boc is major and SM is gone, proceed. If SM remains, add more
.
-
-
Workup (Bis-Boc Hydrolysis):
-
Purification:
-
Remove MeOH, partition between Water/EtOAc.
-
The 4-Cl group makes the product lipophilic; it will extract into EtOAc.
-
Wash with dilute citric acid (to remove DMAP/pyridine traces) and brine.
-
Recrystallize (Hexane/EtOAc) or Column Chromatography.
-
Analytical Data Reference
| Compound | Expected Mass (ESI+) | Key NMR Features (CDCl3) |
| Starting Material | ~143.6 ( | Broad singlet ( |
| Mono-Boc (Target) | ~243.7 ( | Singlet (9H, t-Bu) at ~1.5 ppm; Broad singlet ( |
| Bis-Boc (Impurity) | ~343.8 ( | Singlet (18H, t-Bu) at ~1.4 ppm; No NH peak . |
References
-
ChemicalBook. 2-(Boc-amino)-3-methylpyridine Synthesis and Properties. (General reactivity of 2-amino-3-picolines with Boc2O).
-
BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. (Bis-Boc formation and selective deprotection strategies).[1][3]
-
Sigma-Aldrich. 2-(Boc-amino)-4-chloro-3-methylpyridine Product Page. (Confirmation of commercial availability and structure).[1]
-
Grozinger, K. et al. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (Boehringer Ingelheim Pharmaceuticals). Patent/Paper describing the synthesis of the amine core.
-
Highfine Biotech. Double BOC protection selective removal method. (Protocols for converting Bis-Boc to Mono-Boc).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 2-(Boc-amino)-4-chloro-3-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted pyridines.
Working with 2-(Boc-amino)-4-chloro-3-methylpyridine presents a unique "perfect storm" of synthetic challenges. The C4-chloride is electronically deactivated by the electron-donating nature of the C2-amino group, while simultaneously being severely sterically congested by the adjacent C3-methyl and the bulky C2-NHBoc groups. Furthermore, the acid-labile Boc protecting group restricts the thermal and electronic boundaries of your reaction conditions.
This guide synthesizes field-proven causality, mechanistic troubleshooting, and self-validating protocols to help you master cross-couplings and deprotections of this challenging scaffold.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination at the C4 position yields <10% product. What is the primary bottleneck?
The Causality: The fundamental issue is the rate of oxidative addition. Aryl chlorides are inherently less reactive toward palladium oxidative addition than bromides or iodides[1]. When you compound this with the extreme steric shielding provided by the C3-methyl and C2-NHBoc groups, standard first-generation catalysts (like Pd(PPh3)4) simply stall. The Solution: You must force the oxidative addition using sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos or RuPhos) paired with a highly active palladium source[2]. Avoid Pd(OAc)2; instead, use G3 or G4 palladacycle precatalysts that cleanly generate the active monolithic Pd(0) species without requiring an initial reduction step[1].
Q2: I am observing significant hydrodehalogenation (formation of 2-(Boc-amino)-3-methylpyridine) instead of my cross-coupled product. How do I suppress this?
The Causality: Hydrodehalogenation is a symptom of a stalled catalytic cycle. When the C-N bond-forming reductive elimination step is excessively slow—often due to the steric clash between the incoming amine and the C3-methyl group—the long-lived Pd(II)-amido intermediate has time to undergo competing β-hydride elimination (if your amine has α-hydrogens) or react with trace moisture[1]. The Solution:
-
Ligand Tuning: Switch to a ligand with a specific steric profile designed to force the Pd(II) centers together, accelerating reductive elimination. BrettPhos is exceptionally effective here[2].
-
Moisture Control: Ensure strictly anhydrous conditions, as trace water is a primary hydride source[1].
Q3: The Boc group is falling off during my high-temperature cross-coupling reactions. Why does this happen under basic conditions?
The Causality: While the tert-butyloxycarbonyl (Boc) group is classically acid-labile, it is not invincible to base. At the elevated temperatures (>100 °C) required to activate the sluggish C4-chloride, strong nucleophilic bases like Sodium tert-butoxide (NaOtBu) can attack the Boc carbonyl or facilitate thermal degradation[3]. The Solution: Substitute NaOtBu with a milder, non-nucleophilic base such as anhydrous Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4)[1]. Because these bases are weaker, you must compensate by ensuring your catalyst loading is adequate (typically 2-5 mol%).
Q4: After intentional Boc deprotection using TFA, I cannot isolate the free base. It remains a sticky, water-soluble residue.
The Causality: Aminopyridines form highly stable, highly polar trifluoroacetate salts. If you attempt a standard aqueous basic workup (e.g., saturated NaHCO3 extraction), the polar 2-amino-4-chloro-3-methylpyridine free base will partition heavily into the aqueous layer, leading to abysmal recovery[4]. The Solution: Abandon aqueous workup entirely. Utilize a non-aqueous basic ion-exchange resin (like Amberlyst 21A) to scavenge the TFA, allowing you to simply filter and concentrate to yield the pristine free base[4].
Part 2: Mechanistic Workflows & Visualizations
Buchwald-Hartwig Catalytic Bottlenecks
Understanding where your reaction fails is critical to selecting the right variables to change. The diagram below maps the catalytic cycle, highlighting the specific failure points induced by the C3-methyl and C2-NHBoc groups.
Catalytic cycle mapping the steric bottlenecks at C4 and hydrodehalogenation risks.
Anhydrous Boc Deprotection Decision Tree
When working with highly polar heterocyclic amines, choosing the correct workup is more important than the deprotection step itself.
Decision tree for isolating polar aminopyridines avoiding aqueous phase product loss.
Part 3: Quantitative Data & Ligand Selection
To optimize the C4 amination of 2-(Boc-amino)-4-chloro-3-methylpyridine, ligand selection is paramount. The table below summarizes the quantitative performance profiles of common ligand classes against this specific steric topology[1][2][5].
| Ligand / Precatalyst System | Base Compatibility | Steric Tolerance (C3-Methyl) | Performance on C4-Cl | Recommendation |
| PPh3 / Pd(PPh3)4 | Broad | Low | < 5% Conversion | Not Recommended. Oxidative addition stalls completely. |
| BINAP / Pd2(dba)3 | Moderate | Moderate | 10-20% Conversion | Poor. High risk of hydrodehalogenation. |
| RuPhos / Pd G3 | Excellent (Weak Bases) | High | 60-85% Conversion | Good. Ideal for secondary amine nucleophiles. |
| BrettPhos / Pd G4 | Excellent (Weak Bases) | Very High | > 90% Conversion | Optimal. Best choice for primary amines at the C4 position. |
Part 4: Validated Experimental Protocols
Protocol A: Sterically Demanding Buchwald-Hartwig Amination at C4
This protocol utilizes a G3 palladacycle and a weak base to ensure coupling at the hindered C4 position while preserving the C2-NHBoc group.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv, 0.5 mmol) and the desired amine nucleophile (1.2 equiv).
-
Catalyst & Base: Add BrettPhos Pd G3 precatalyst (3-5 mol%) and anhydrous Cs2CO3 (2.0 equiv). Note: Ensure the Cs2CO3 is finely milled and strictly anhydrous to prevent Boc cleavage.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M.
-
Reaction: Seal the tube securely, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16–24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Anhydrous Boc Deprotection and Resin-Mediated Free-Base Isolation
This protocol prevents the loss of the highly polar 2-amino-4-chloro-3-methylpyridine into aqueous layers during workup[4].
-
Deprotection: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C.
-
Acidification: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.
-
Volatile Removal: Concentrate the reaction mixture to complete dryness under reduced pressure. Co-evaporate twice with Toluene (5 mL) to remove residual trace TFA.
-
Resin Neutralization: Dissolve the resulting sticky trifluoroacetate salt in HPLC-grade Methanol (0.05 M). Add Amberlyst 21A free-base resin (approximately 10 mass equivalents relative to the theoretical yield).
-
Scavenging: Stir the suspension gently at room temperature for 45 minutes. The resin will scavenge the TFA, releasing the free base into the methanol.
-
Isolation: Filter the suspension through a cotton plug, washing the resin thoroughly with additional Methanol. Concentrate the filtrate under reduced pressure to yield the clean, free-base aminopyridine.
References
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications URL:[Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides The Journal of Organic Chemistry URL:[Link]
-
BOC Deprotection ACS GCIPR (Wordpress) URL:[Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate URL:[Link]
Sources
Technical Support Center: Optimization of Catalyst Loading for 2-(Boc-amino)-4-chloro-3-methylpyridine Reactions
An in-depth guide to optimizing catalyst loading in cross-coupling reactions involving 2-(Boc-amino)-4-chloro-3-methylpyridine, designed for chemical researchers and process development scientists.
Welcome to the technical support guide for reactions involving 2-(Boc-amino)-4-chloro-3-methylpyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting. This guide is structured to address both fundamental questions and specific in-lab challenges you might face when optimizing palladium-catalyzed cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst optimization for this specific heterocyclic system.
Q1: Why is optimizing catalyst loading so critical for reactions with 2-(Boc-amino)-4-chloro-3-methylpyridine?
Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and product purity.[] For a substrate like 2-(Boc-amino)-4-chloro-3-methylpyridine, several factors are at play:
-
Cost and Sustainability: Palladium and its associated specialized ligands are expensive. Reducing catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially at scale. Lowering the amount of catalyst used is a key principle of green chemistry.[2]
-
Minimizing Residual Palladium: Pharmaceutical products have stringent limits on residual palladium content. Lowering the initial catalyst loading simplifies downstream purification, reducing the need for costly and time-consuming scavenging techniques.[3][4]
-
Preventing Side Reactions: High catalyst loadings can sometimes increase the rate of undesired side reactions, such as homocoupling of the coupling partner or decomposition of starting materials.[3][5]
-
Catalyst Inhibition: The pyridine nitrogen in the substrate can act as a ligand and coordinate to the palladium center, potentially deactivating the catalyst. Understanding the optimal loading helps overcome this inhibition without resorting to wasteful excess.
Q2: What is a typical starting catalyst loading (mol %) for a Suzuki or Buchwald-Hartwig reaction with this chloro-pyridine substrate?
For challenging substrates like heteroaryl chlorides, a typical starting point for initial screening is often higher than for more reactive aryl bromides or iodides.
-
Screening Phase: Begin with a catalyst loading in the range of 1-5 mol % of the palladium precatalyst. This is generally sufficient to overcome initial reactivity barriers and determine if the chosen catalytic system is viable.[6]
-
Optimization Phase: Once a successful reaction is established, the goal is to reduce the loading. A high-turnover system, desirable for manufacturing, aims for loadings below 0.1 mol %.[2] Subsequent optimization experiments can systematically lower the loading to 0.5 mol %, 0.1 mol %, or even into the parts-per-million (ppm) range for highly efficient systems.
Q3: How do I select the right catalyst system (palladium source and ligand) for this reaction?
The choice of the catalyst system is paramount for activating the C-Cl bond of the electron-rich 2-(Boc-amino)-4-chloro-3-methylpyridine.
-
Palladium Source (Precatalyst): Instead of simple palladium salts like Pd(OAc)₂, which can have inefficient reduction to the active Pd(0) species, it is highly recommended to use well-defined precatalysts.[7] Modern palladacycle precatalysts (e.g., G2, G3, G4) are designed for clean and efficient generation of the active catalyst, reducing the likelihood of decomposition.[6]
-
Ligand Selection: The C-Cl bond is less reactive than C-Br or C-I bonds, and the pyridine nitrogen can interfere with catalysis. Therefore, bulky, electron-rich biarylphosphine ligands are required to promote the key oxidative addition step and stabilize the palladium center.[6] Highly effective ligands for this type of substrate include XPhos, SPhos, and RuPhos .[8]
Q4: Does the Boc-protecting group influence the reaction or catalyst choice?
Yes, the tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of most cross-coupling reactions.[9] It is an electron-donating group, which can make the C-Cl bond slightly less reactive towards oxidative addition. This further emphasizes the need for a highly active catalyst system, such as those employing the bulky biarylphosphine ligands mentioned above.[8] The Boc group is cleaved under strong acidic conditions (e.g., with TFA), which are not typically used in these coupling reactions.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab, presented in a direct question-and-answer format.
Issue 1: My reaction is stalled or gives very low yield, even at a seemingly high catalyst loading (e.g., 5 mol %).
-
Probable Cause A: Inefficient Catalyst Activation or Decomposition. The reaction mixture turning black is a classic sign of palladium black formation, indicating catalyst decomposition.[6] This means the active Pd(0) species is not stable. Nitrogen-containing heterocycles are known to be potential catalyst poisons.[6]
-
Solution:
-
Switch to a Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a more stable and efficient palladacycle precatalyst like XPhos-Pd-G3 or SPhos-Pd-G2.[6][8] These are designed to cleanly generate the active catalyst and improve stability.
-
Check Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to unstable catalytic species. When using a separate palladium source and ligand, ensure the ratio is optimal (often between 1:1 and 1:2). Using a precatalyst simplifies this, as the ratio is pre-defined.[6]
-
Control Temperature: Overheating can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
-
-
Probable Cause B: Inadequate Reaction Conditions. The base, solvent, and atmosphere are just as critical as the catalyst itself.
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases are often required. For Suzuki couplings, K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often necessary.[6][12] Ensure the base is finely powdered and dry.
-
Solvent Purity: Use anhydrous solvents. Water can lead to protodeboronation in Suzuki reactions or deactivate the catalyst.[8] Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove oxygen, which can promote catalyst decomposition and side reactions.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Nitrogen or Argon).
-
-
Issue 2: The reaction works, but I have to use a very high catalyst loading (>5 mol %) to achieve full conversion. How can I improve efficiency?
-
Probable Cause: Suboptimal Ligand or Reaction Concentration. The chosen ligand may not be active enough, or the reaction conditions may not favor a high turnover rate.
-
Solution:
-
Screen More Active Ligands: If using a general-purpose ligand like PPh₃, it is likely not active enough for this challenging substrate. Screen a panel of modern biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find one that provides higher turnover.[6]
-
Optimize Reaction Concentration: Reaction kinetics can be highly dependent on concentration.[] Systematically screen different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal point where the reaction proceeds efficiently without promoting catalyst decomposition.
-
Investigate Temperature Profile: While high temperatures can increase reaction rates, they can also increase catalyst decomposition.[2] Run a temperature optimization study (e.g., 70 °C, 90 °C, 110 °C) to find the "sweet spot" that maximizes the turnover number.
-
-
Issue 3: I am observing significant byproduct formation, such as homocoupling of my boronic acid/ester or dehalogenation of my starting material.
-
Probable Cause: Inefficient Catalytic Cycle or Presence of Oxygen. These side reactions suggest that the desired cross-coupling pathway is slow or that competing pathways are being favored.
-
Solution:
-
Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen.[8] Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Sometimes, a slightly lower catalyst loading can disfavor this pathway.[8]
-
Prevent Protodeboronation (Suzuki): This side reaction, where the boronic acid is replaced by a proton, is often caused by water. Use anhydrous solvents and high-quality, dry reagents.
-
Suppress Dehalogenation: The replacement of the chlorine with a hydrogen atom can occur if the catalytic cycle is inefficient. A more active ligand that promotes rapid oxidative addition and reductive elimination can often outcompete this side reaction. Re-screening ligands is a valuable strategy here.
-
-
Experimental Protocols and Data
Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a step-by-step method for screening different catalyst loadings for the coupling of 2-(Boc-amino)-4-chloro-3-methylpyridine with a generic boronic acid.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the specified amount of the palladium precatalyst (e.g., XPhos-Pd-G3).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.2 M with respect to the limiting reagent).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS at set time points (e.g., 2h, 6h, 12h, 24h).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Data Presentation: Impact of Catalyst Loading on Reaction Outcome
The following table summarizes hypothetical but realistic data from a catalyst loading screening experiment based on the protocol above.
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| 1 | 5.0 | 6 | >99 | 92 | Fast reaction, complete conversion. Potential for cost reduction. |
| 2 | 2.0 | 12 | >99 | 91 | Slower but still excellent yield. More cost-effective. |
| 3 | 1.0 | 24 | >99 | 89 | Full conversion achieved, but requires overnight reaction. |
| 4 | 0.5 | 24 | 85 | 78 | Incomplete conversion. This loading is too low for these conditions. |
| 5 | 0.1 | 24 | 30 | 25 | Reaction is very sluggish. Catalyst turnover is insufficient. |
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding cross-coupling reaction.
Sources
- 2. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 2-(Boc-amino)-4-chloro-3-methylpyridine during workup
Welcome to the technical support center for 2-(Boc-amino)-4-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this important synthetic intermediate. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and purity of your compound.
Introduction: Understanding the Instability of 2-(Boc-amino)-4-chloro-3-methylpyridine
2-(Boc-amino)-4-chloro-3-methylpyridine is a valuable building block in medicinal chemistry. However, its structure contains two key liabilities that can lead to decomposition during routine experimental workup: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the 4-chloro substituent on an electron-deficient pyridine ring. Understanding the interplay of these functionalities is crucial for preventing unwanted side reactions and ensuring high yields and purity.
The primary modes of decomposition are:
-
Acid-mediated Boc-deprotection: Exposure to acidic conditions, even mild ones, can cleave the Boc group, yielding the free amine.
-
Base-mediated nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, making the chloro group susceptible to displacement by nucleophiles under basic conditions.
This guide will provide detailed strategies to mitigate these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC after an aqueous workup with dilute HCl. What is likely happening?
A1: The appearance of a more polar spot, often accompanied by a decrease in the intensity of the product spot, is a classic indicator of Boc-group cleavage. The resulting free amine, 2-amino-4-chloro-3-methylpyridine, is significantly more polar than the Boc-protected starting material and will exhibit a lower Rf value on silica gel TLC plates.
-
Causality: The Boc group is notoriously sensitive to acid.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to the free amine. Even brief contact with dilute aqueous acid can initiate this process.
-
Troubleshooting Action: Avoid acidic washes altogether. If an aqueous wash is necessary to remove inorganic salts, use deionized water or a saturated sodium chloride solution (brine) and ensure the pH remains neutral or slightly basic.
Q2: After a basic workup with aqueous sodium bicarbonate or sodium hydroxide, my yield is low, and I've isolated a byproduct with a similar mass to my starting material. What could this byproduct be?
A2: You are likely observing the product of a nucleophilic aromatic substitution (SNAr) reaction, where the 4-chloro substituent has been displaced by a hydroxide ion to form 2-(Boc-amino)-3-methyl-4-hydroxypyridine.
-
Causality: The pyridine ring is an electron-deficient aromatic system. This electronic characteristic makes positions C2 and C4 particularly susceptible to attack by nucleophiles.[2][3] The presence of a good leaving group like chloride at the C4 position facilitates this reaction.[4] Aqueous basic solutions provide the hydroxide nucleophile, which attacks the C4 position, leading to the displacement of the chloride ion.
-
Troubleshooting Action: If a basic wash is required, use it cautiously. A brief wash with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium or potassium hydroxide (NaOH, KOH). It is critical to perform the wash at low temperatures (0-5 °C) and minimize the contact time. Whenever possible, opt for a non-aqueous workup or use anhydrous bases like solid potassium carbonate over an organic solution if a base is needed to neutralize acid from a previous step.
Q3: I need to perform a reaction that generates an acidic byproduct. How can I neutralize it without cleaving the Boc group or causing other side reactions?
A3: This is a common challenge. The key is to use a non-nucleophilic, sterically hindered base or a solid-supported base that can be easily removed by filtration.
-
Recommended Bases:
-
Proton Sponges: These are non-nucleophilic, strong bases that are excellent acid scavengers. An example is 1,8-Bis(dimethylamino)naphthalene.
-
Solid-Supported Bases: Polymer-bound bases such as Amberlyst A21 or polymer-bound BEMP can be used to neutralize acids and are simply filtered off after the reaction.[5]
-
Sterically Hindered Amines: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, they should be added at low temperatures and in stoichiometric amounts to avoid potential side reactions.
-
Troubleshooting Guide: Step-by-Step Workup Protocols
Protocol 1: Recommended Non-Aqueous Workup
This is the safest method to prevent both Boc-deprotection and nucleophilic substitution.
-
Reaction Quenching (if applicable): If your reaction contains reactive reagents, quench them under anhydrous conditions. For example, if you used a hydride source, you could cautiously add ethyl acetate.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Direct Purification: Subject the crude residue directly to flash column chromatography.
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes.
-
Protocol 2: Modified Aqueous Workup (for removal of water-soluble impurities)
Use this protocol only when a non-aqueous workup is not feasible.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutral Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). Avoid any acidic or strongly basic washes. If neutralization of a small amount of acid is necessary, a single, quick wash with cold (0-5 °C) saturated aqueous sodium bicarbonate is the recommended first step, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Visualization
| Workup Condition | Potential Decomposition Pathway | Resulting Byproduct | Prevention Strategy |
| Aqueous Acid (e.g., 1M HCl) | Boc-Deprotection | 2-amino-4-chloro-3-methylpyridine | Avoid acidic conditions. Use neutral washes (brine). |
| Aqueous Base (e.g., 1M NaOH) | Nucleophilic Aromatic Substitution (SNAr) | 2-(Boc-amino)-3-methyl-4-hydroxypyridine | Avoid strong aqueous bases. Use cold, dilute NaHCO₃ for brief periods if necessary. Prefer non-aqueous workup. |
| Elevated Temperatures | Thermal Boc-Deprotection | 2-amino-4-chloro-3-methylpyridine | Concentrate solutions at reduced pressure and moderate temperatures (<40 °C). |
Mechanistic Diagrams
To further illustrate the decomposition pathways, the following diagrams outline the key mechanisms of degradation.
Caption: Acid-catalyzed decomposition pathway of the Boc-protecting group.
Caption: Base-mediated nucleophilic aromatic substitution at the C4 position.
References
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
-
Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction.[Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
PubChem. 4-Chloropyridine. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. The polymerisation of 4‐chloropyridine | Scilit [scilit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
Validation & Comparative
Comparative Analysis of Reactivity: 2-(Boc-amino)-4-chloro-3-methylpyridine vs. Key Analogs
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, substituted aminopyridines serve as privileged scaffolds. Among these, 2-(Boc-amino)-4-chloro-3-methylpyridine is a highly specialized, advanced building block. Its structural architecture—featuring a protected amine, a reactive aryl chloride, and a strategically placed methyl group—creates a unique reactivity profile that requires precise synthetic control.
This guide provides an objective, data-driven comparative analysis of 2-(Boc-amino)-4-chloro-3-methylpyridine against its unprotected and des-methyl analogs. By deconstructing the causality behind its chemical behavior, we provide drug development professionals with validated protocols for navigating the steric and electronic challenges inherent to this molecule.
Structural & Electronic Profiling: The Causality of Reactivity
To master the reactivity of 2-(Boc-amino)-4-chloro-3-methylpyridine, one must understand the interplay of its three functional pillars:
-
The C2 Boc-Protected Amine (Electronic Modulator): In an unprotected 2-aminopyridine, the free
group acts as a strong electron-donating group (EDG) via resonance, drastically increasing electron density at the C4 position. This severely dampens the electrophilicity of the C4-carbon, making Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) difficult. Furthermore, free amines can coordinate to palladium, poisoning the catalyst during cross-coupling[1]. The tert-butyloxycarbonyl (Boc) group solves both issues: it acts as an electron-withdrawing group by tying up the nitrogen lone pair in the carbamate resonance, thereby restoring C4 electrophilicity and preventing catalyst deactivation[2]. -
The C4 Chloride (The Electrophile): Chloropyridines are versatile intermediates for carbon-carbon and carbon-heteroatom bond formation[3]. However, the C-Cl bond is inherently less reactive toward oxidative addition than C-Br or C-I bonds, necessitating highly active, electron-rich palladium catalysts[4].
-
The C3 Methyl Group (The Steric Shield): This is the most critical differentiator. The C3-methyl group introduces significant
allylic strain, forcing the bulky C2-Boc group out of the ideal pyridine plane. More importantly, it creates a formidable steric shield directly flanking the C4-chloride. This steric clash significantly raises the activation energy required for the oxidative addition step in transition-metal catalysis.
Comparative Reactivity Analysis
The table below summarizes the quantitative and qualitative reactivity differences between the target molecule and its closest structural analogs.
| Reactivity Parameter | 2-(Boc-amino)-4-chloro-3-methylpyridine (Target) | 2-amino-4-chloro-3-methylpyridine (Unprotected) | 2-(Boc-amino)-4-chloropyridine (Des-methyl) |
| C4 | High: Boc withdrawal enhances C4 electrophilicity. | Low: Free | Very High: No C3 steric hindrance; optimal electronics. |
| Suzuki-Miyaura (C4) | Moderate: Requires bulky, electron-rich ligands (e.g., XPhos) to overcome C3 sterics. | Low: Free amine poisons Pd catalyst; competing side reactions[1]. | High: Proceeds smoothly with standard ligands (e.g., dppf, |
| Buchwald-Hartwig (C4) | Moderate: Steric clash at C3 slows reaction; risks thermal Boc cleavage. | Low: Poor chemoselectivity; C2-amine competes as a nucleophile. | High: Clean C-N bond formation at C4. |
| C2-Amine Nucleophilicity | None: Fully masked by Boc protecting group[2]. | High: Requires transient protection for C4-selective functionalization. | None: Fully masked by Boc protecting group. |
| Primary Synthetic Challenge | Overcoming steric hindrance at C4 during oxidative addition. | Chemoselectivity and overcoming poor C4 electrophilicity. | Preventing over-functionalization (e.g., bis-coupling). |
Mechanistic Insights: Navigating Steric Hindrance
When attempting a Suzuki-Miyaura cross-coupling on 2-(Boc-amino)-4-chloro-3-methylpyridine, standard catalyst systems like
As illustrated in the mechanistic pathway below, the rate-limiting step is the Oxidative Addition of the
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-(Boc-amino)-4-chloro-3-methylpyridine.
Validated Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling
To ensure a self-validating and reproducible workflow, the following protocol is specifically optimized for 2-(Boc-amino)-4-chloro-3-methylpyridine.
Causality Check: Why these specific conditions?
-
/ XPhos: Chosen to force oxidative addition into the sterically shielded C4-Cl bond without requiring temperatures
, which would risk thermal deprotection of the Boc group. -
Anhydrous
: A mild, non-nucleophilic base is selected over or to prevent hydroxide-mediated cleavage of the carbamate (Boc) protecting group[1].
Materials Required
-
Substrate: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Catalyst Precursor:
(0.02 equiv, 2 mol%) -
Ligand: XPhos (0.04 equiv, 4 mol%)
-
Base:
(anhydrous, finely milled) (2.0 equiv, 2.0 mmol) -
Solvent: 1,4-Dioxane /
(10:1 v/v, 11 mL)
Step-by-Step Methodology
-
Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, charge the
and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a deep, homogenous red/orange color, confirming the generation of the active species. -
Reagent Addition: To the active catalyst solution, add the 2-(Boc-amino)-4-chloro-3-methylpyridine, the arylboronic acid, and the anhydrous
. -
Solvent Addition & Degassing: Add the remaining 9 mL of 1,4-dioxane and 1 mL of deionized
. Subject the entire mixture to three rigorous freeze-pump-thaw cycles. Crucial Step: Oxygen must be entirely excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately stall the catalytic cycle. -
Reaction Execution: Seal the Schlenk tube and heat to
in a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the starting material mass ( 242 ) and the emergence of the coupled product mass. -
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic phosphate salts. Wash the organic filtrate with brine (15 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
References
-
Marhadour, S., et al. "Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Régnier, S., et al. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides." ACS Publications (The Journal of Organic Chemistry), 2016. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]
A Comparative Guide to the Structural Validation of 2-(Boc-amino)-4-chloro-3-methylpyridine Derivatives
This guide provides a comprehensive comparison of analytical techniques for the robust structural validation of 2-(Boc-amino)-4-chloro-3-methylpyridine derivatives. These compounds are critical intermediates in pharmaceutical synthesis, and their unambiguous characterization is paramount for ensuring the integrity of drug discovery and development pipelines. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Rigorous Validation
The 2-(Boc-amino)-4-chloro-3-methylpyridine scaffold is a versatile building block. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation of the amine functionality, while the chloro and methyl substituents provide vectors for further synthetic diversification. However, the potential for regioisomeric impurities and unexpected side reactions during synthesis necessitates a multi-pronged analytical approach to confirm the precise arrangement of these functional groups. An error in structural assignment at this early stage can have cascading and costly consequences in later synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the detailed molecular structure of these derivatives in solution.[1] It provides data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Experience in NMR Analysis
For a typical 2-(Boc-amino)-4-chloro-3-methylpyridine, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
¹H NMR: This is the initial, fundamental experiment. The aromatic region is particularly diagnostic. Due to the substitution pattern, we expect to see two distinct doublets for the pyridine ring protons. The electron-withdrawing nature of the nitrogen and chlorine atoms significantly influences their chemical shifts.[1] The methyl group will appear as a singlet in the aliphatic region, while the Boc group will present a characteristic, high-intensity singlet for its nine equivalent protons.
-
¹³C NMR: This experiment reveals the carbon framework. Key signals include the carbonyl carbon of the Boc group, the quaternary carbons of the pyridine ring attached to the chloro and amino groups, and the distinct carbons of the Boc group itself.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) will confirm the coupling between the two adjacent aromatic protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for this scaffold. It reveals long-range (2-3 bond) correlations. Key expected correlations include:
-
From the methyl protons to the C3 and C4 carbons of the pyridine ring.
-
From the N-H proton of the Boc-amino group to the C2 carbon and the Boc carbonyl carbon.
-
From the aromatic protons to neighboring carbons.
-
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts.[1]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra. Ensure sufficient acquisition time for the less sensitive ¹³C and HMBC experiments to achieve a good signal-to-noise ratio.
-
-
Data Processing & Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze 2D correlation maps to build the complete molecular structure.
Caption: NMR workflow for structural validation.
| Nucleus | Expected Chemical Shift (δ, ppm) in CDCl₃ | Key Information |
| Pyridine-H | 7.0 - 8.5 | Two doublets, confirms substitution pattern. |
| Methyl-H | 2.1 - 2.6 | Singlet, confirms presence of methyl group. |
| Boc-(CH₃)₃ | ~1.5 | Intense singlet (9H), characteristic of Boc group. |
| N-H | 6.5 - 8.0 (broad) | Broad singlet, confirms amino linkage. |
| Pyridine-C | 110 - 160 | Reveals electronic environment of the ring. |
| Boc C=O | ~153 | Confirms presence of the carbamate. |
| Boc C(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |
| Boc (CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
| Methyl-C | 15 - 25 | Confirms methyl group on the ring. |
| Table 1: Typical NMR chemical shift ranges for 2-(Boc-amino)-4-chloro-3-methylpyridine derivatives. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass measurement, which can be used to validate the molecular formula with high confidence.
Expertise & Experience in MS Analysis
A key characteristic of Boc-protected amines is their inherent instability under certain MS conditions.[2] The Boc group is prone to facile fragmentation, primarily through the loss of isobutylene (56 Da) or the entire Boc group (100 Da). While this can be a challenge, it is also a diagnostic feature. Observing a peak at [M-56+H]⁺ or [M-100+H]⁺ is strong evidence for the presence of the Boc group.
For unequivocal confirmation, especially in complex mixtures, advanced techniques like on-column H/D exchange HPLC/ESI/MS can be employed.[2][3] By using a deuterated mobile phase, the active proton on the carbamate nitrogen undergoes exchange, leading to a predictable mass shift that definitively proves the presence and location of the Boc group.[2]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to ensure purity before MS analysis.
-
Ionization: Utilize ESI in positive ion mode. This is highly effective for protonating the pyridine nitrogen.
-
Mass Analysis: Acquire full scan data on an HRMS instrument (e.g., TOF or Orbitrap) to obtain the exact mass of the molecular ion [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If necessary, perform a product ion scan on the [M+H]⁺ peak to observe the characteristic fragmentation pattern (e.g., loss of the Boc group).
Caption: Common MS fragmentation of the target molecule.
Complementary Spectroscopic and Analytical Methods
While NMR and MS form the core of the validation process, other techniques provide valuable, confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups. It serves as a quick quality control check.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ confirms the secondary amine of the carbamate.[4]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the Boc carbonyl group.[5]
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹, indicates the presence of the chloro-substituent.
X-ray Crystallography
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the "gold standard" for structural validation.[6][7] It yields an unambiguous, three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation. This method is particularly valuable for novel derivatives or when NMR and MS data are inconclusive.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific question being asked, the stage of research, and the resources available.
| Technique | Information Provided | Sample Amount | Throughput | Primary Application |
| NMR | Detailed connectivity, stereochemistry, 3D structure in solution.[1] | 5-10 mg | Low | Unambiguous primary structure determination. |
| HRMS | Exact mass, elemental formula, fragmentation patterns. | < 0.1 mg | High | Molecular formula confirmation and purity check. |
| FTIR | Presence of key functional groups.[8] | ~1 mg | Very High | Quick identity and quality control check. |
| X-ray | Absolute 3D solid-state structure, bond lengths/angles.[9][10] | Single Crystal | Very Low | Definitive proof of structure for novel compounds. |
| Table 2: Objective comparison of analytical techniques. |
A Self-Validating Workflow for Structural Confirmation
For any newly synthesized batch of a 2-(Boc-amino)-4-chloro-3-methylpyridine derivative, a logical, tiered approach ensures trustworthiness and efficiency.
Caption: A logical workflow for validating new derivatives.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (Publication Source Not Available).
- Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications.
- Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. ACS Publications.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). SciSpace.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (Publication Source Not Available).
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ACS Publications.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
- Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk | 1 Citations [scispace.com]
- 8. chimia.ch [chimia.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
HPLC and NMR methods for purity analysis of 2-(Boc-amino)-4-chloro-3-methylpyridine
Title: Purity Analysis of 2-(Boc-amino)-4-chloro-3-methylpyridine: A Comparative Technical Guide to HPLC and qNMR Methodologies
Executive Summary
For researchers synthesizing or utilizing 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 138343-75-6 analog/derivative), purity assessment is a critical control point. This intermediate, often used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules, presents specific analytical challenges due to its basic pyridine nitrogen, the lability of the Boc protecting group, and the potential for non-chromophoric impurities (e.g., inorganic salts, residual solvents).
This guide compares two orthogonal analytical approaches: High-Performance Liquid Chromatography (HPLC) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass balance purity.[1] While HPLC remains the gold standard for detecting trace organic impurities, qNMR is superior for establishing the "true" potency of the material, often revealing discrepancies of 2–5% when compared to HPLC Area% due to salt formation or solvation.
Part 1: The Analytical Challenge
The molecule 2-(Boc-amino)-4-chloro-3-methylpyridine possesses structural features that dictate analytical strategy:
-
Basic Nitrogen (Pyridine Ring): Causes peak tailing on standard C18 silica columns if pH is not controlled.
-
Boc Group (tert-Butyloxycarbonyl): Susceptible to thermal degradation or acid-catalyzed hydrolysis (forming the 2-amino-4-chloro-3-methylpyridine starting material) during analysis.
-
Chromophore: The pyridine ring provides strong UV absorption (230–260 nm), making UV detection sensitive but potentially misleading if impurities have different response factors.
Part 2: Method A – HPLC-UV (Impurity Profiling)
Objective: To identify and quantify related organic impurities (e.g., unreacted starting material, regioisomers, and degradation products).
Chromatographic Strategy
To mitigate the interaction between the basic pyridine nitrogen and residual silanols on the column (which causes tailing), an acidic mobile phase is required. However, the acidity must be moderate to prevent on-column Boc deprotection.
-
Column: C18 with steric protection or hybrid particle technology (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5) or 10 mM Ammonium Formate (pH 3.8). Note: Avoid TFA if using MS detection due to signal suppression; for UV only, TFA is acceptable but Phosphoric Acid often yields sharper peaks for pyridines.
-
B: Acetonitrile (ACN).
-
Standardized Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled to prevent Boc thermal instability) |
| Detection | UV at 254 nm (primary) and 230 nm (secondary) |
| Injection Vol | 5–10 µL |
| Gradient | Time (min) : 0 -> 15 -> 20 -> 25 %B : 5 -> 95 -> 95 -> 5 |
Target Impurities & Elution Order (Predicted):
-
2-Amino-4-chloro-3-methylpyridine (Starting Material): More polar (loss of lipophilic Boc). Elutes early (RT ~3–5 min).
-
2-(Boc-amino)-4-chloro-3-methylpyridine (Target): Elutes mid-gradient (RT ~10–12 min).
-
Bis-Boc Impurity: If excess Boc anhydride was used, a bis-protected species may form. Elutes late (RT >15 min).
Workflow Visualization
Figure 1: HPLC Method Development Decision Tree for Aminopyridines.
Part 3: Method B – qNMR (Absolute Purity)
Objective: To determine the absolute weight-percent (wt%) purity, accounting for residual solvents, moisture, and inorganic salts that HPLC-UV misses.
The qNMR Principle
Unlike HPLC, which relies on relative response factors, qNMR signal integration is directly proportional to the molar number of nuclei.[1][2][3][4]
Internal Standard (IS) Selection
For 2-(Boc-amino)-4-chloro-3-methylpyridine, the IS must have non-overlapping signals.
-
Recommended IS: 1,3,5-Trimethoxybenzene or Dimethyl sulfone .
-
Solvent: DMSO-d6 (Excellent solubility for pyridines and prevents aggregation).
Critical NMR Signals (1H, 400 MHz, DMSO-d6)
-
Target Peak for Integration: The aromatic proton at C6 (approx. 8.1–8.3 ppm, doublet) or the Methyl group at C3 (approx. 2.2 ppm, singlet).
-
Avoid: The Boc peak (~1.5 ppm) as it may overlap with water or grease.
-
Avoid: The NH peak (broad, exchangeable).
-
Experimental Protocol
-
Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial using a microbalance (precision ±0.01 mg).
-
Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (Must be 5x T1; aromatic protons have long T1).
-
Scans (ns): 16 or 32 (for S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
qNMR Logic Flow
Figure 2: Quantitative NMR Workflow for Absolute Purity Determination.
Part 4: Comparative Analysis & Data Interpretation
The following table illustrates why a dual-method approach is required for high-value intermediates.
| Feature | HPLC-UV (Area %) | qNMR (Weight %) |
| Primary Output | Relative purity of UV-active components. | Absolute mass purity. |
| Blind Spots | Salts, moisture, residual solvents, non-UV impurities. | Impurities overlapping with analyte signals (rare). |
| Sensitivity | High (LOQ < 0.05%). Good for trace impurity profiling.[1][5] | Moderate (LOQ ~ 0.5%). Not for trace analysis. |
| Throughput | High (Automated sequences). | Low (Manual weighing/processing). |
| Typical Result | 99.5% (Looks perfect). | 96.2% (Reveals salt/solvent content). |
The "Purity Paradox": It is common for this pyridine derivative to appear >99% pure by HPLC but only 95-97% pure by qNMR. This discrepancy is usually due to:
-
Residual Solvents: Ethyl acetate or Hexane trapped in the crystal lattice (detectable in NMR).
-
Inorganic Salts: NaCl or Phosphate salts from the workup (invisible to both, but lowers the mass balance in qNMR).
-
Response Factors: The starting material (de-Boc) has a different extinction coefficient than the product.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Grozinger, K., et al. (2000).[7] Synthesis of 3-amino-2-chloro-4-methylpyridine.[7][8] United States Patent 6399781. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][3][4][5][9] Trends in Analytical Chemistry, 35, 5-26. Link
-
Dong, M., et al. (2015). A Comparative Guide to HPLC and NMR Spectroscopy. BenchChem Technical Guides.[10] Link
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. enovatia.com [enovatia.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Biological Activity of 2-(Boc-amino)-4-chloro-3-methylpyridine Analogs
This guide provides an in-depth technical analysis of the biological activity and medicinal chemistry applications of 2-(Boc-amino)-4-chloro-3-methylpyridine and its deprotected, functionalized analogs.
Executive Summary & Core Scaffold Analysis
2-(Boc-amino)-4-chloro-3-methylpyridine (CAS 1934887-77-0) serves as a high-value "privileged scaffold" intermediate in drug discovery. While the Boc-protected form itself is biologically inert (serving as a prodrug or synthetic precursor), its deprotected derivatives—specifically 2-amino-4-aryl-3-methylpyridines —are potent inhibitors of various protein kinases (e.g., c-Met , ROS1 , ALK , MK-2 ) and other enzymes like iNOS .
The structural distinctiveness of this scaffold lies in its trisubstituted pyridine core:
-
C2-Amino Group (Hinge Binder): Forms critical hydrogen bonds with the ATP-binding hinge region of kinases.
-
C3-Methyl Group (Selectivity Filter): Provides steric bulk that can induce atropisomerism or displace water molecules, often enhancing selectivity over non-methylated analogs (the "Magic Methyl" effect).
-
C4-Chloro Group (Diversification Point): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic "tails" that occupy the specificity pocket.
Comparative Biological Activity
The following analysis compares the biological performance of the core scaffold against its key structural analogs.
A. Impact of the C3-Methyl Group (The "Magic Methyl" Effect)
In kinase inhibitor design, the addition of a methyl group at the C3 position (relative to the C2-amine) often drastically alters potency and selectivity.
| Feature | 3-H Analog (2-Amino-4-chloropyridine) | 3-Methyl Analog (Target Scaffold) | Biological Consequence |
| Conformation | Planar | Twisted (Non-planar) | The 3-methyl group forces the 4-aryl substituent out of plane, improving fit in restricted pockets (e.g., c-Met , B-Raf ). |
| Selectivity | Low (Promiscuous binder) | High | Reduces off-target binding by sterically clashing with "gatekeeper" residues in non-target kinases. |
| Solubility | Moderate | Lower | The methyl group increases lipophilicity (cLogP), potentially improving membrane permeability but reducing aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation | Improved | Steric hindrance at C3 can block metabolic soft spots on the pyridine ring. |
B. Therapeutic Target Profiling
The deprotected and functionalized analogs (2-amino-4-aryl-3-methylpyridines) have demonstrated activity against the following targets:
| Target Class | Specific Target | Mechanism of Action | Representative Activity (IC₅₀) |
| Tyrosine Kinase | c-Met (HGFR) | ATP-competitive inhibition; 2-amino group binds hinge (Asp1222/Met1160). | 22 nM (Compound (S)-24o) [1] |
| Tyrosine Kinase | ROS1 / ALK | Inhibition of fusion proteins (e.g., CD74-ROS1). | 42 nM (Spiro-derivative C01) [2] |
| Ser/Thr Kinase | MK-2 | Inhibition of inflammatory cytokine production (TNF | 15 nM (Pyrazine analog ref) [3] |
| Enzyme | iNOS | Inhibition of nitric oxide production in macrophages. | 28 nM (2-amino-4-methyl analog) [4] |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the synthesis and SAR logic for converting the Boc-protected precursor into active kinase inhibitors.
Caption: Synthesis pathway transforming the inert Boc-protected scaffold into potent kinase inhibitors via C4-diversification and C2-deprotection.
Experimental Protocols
Protocol A: Synthesis of 4-Aryl-2-amino-3-methylpyridines
Objective: To generate a library of biologically active analogs from 2-(Boc-amino)-4-chloro-3-methylpyridine.
-
Suzuki-Miyaura Coupling (C4-Diversification):
-
Reagents: 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Procedure: Degas solvents.[1] Mix reagents in a sealed tube. Heat to 90°C for 4–12 hours under N₂ atmosphere. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
-
Boc-Deprotection (Activation):
-
Reagents: 4-Aryl-2-(Boc-amino)-3-methylpyridine intermediate, TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
Procedure: Dissolve intermediate in DCM (if using TFA). Add acid dropwise at 0°C. Stir at RT for 1–2 hours.
-
Workup: Neutralize with sat. NaHCO₃. Extract with DCM/MeOH (9:1). Concentrate to yield the free amine (Active API).
-
Protocol B: In Vitro Kinase Inhibition Assay (Generic)
Objective: To quantify the IC₅₀ of the synthesized analogs against a target kinase (e.g., c-Met).
-
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc: 10 µM).
-
Reaction Mix: Combine Kinase (0.2 ng/µL), Substrate (e.g., Poly Glu:Tyr, 0.2 mg/mL), ATP (at Km concentration), and MgCl₂ (10 mM) in assay buffer.
-
Incubation: Add 1 µL of compound solution to 49 µL of Reaction Mix. Incubate at RT for 60 mins.
-
Detection: Use ADP-Glo™ or similar luminescent assay to measure ATP depletion.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012).
-
Discovery of Novel 2-Aminopyridine Derivatives As ROS1 and ALK Dual Inhibitors. DigitalCommons@TMC. (2023).
-
Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of MK-2. Journal of Medicinal Chemistry. (2009).
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for iNOS. PMC. (2009).
-
2-Amino-4-chloro-3-methylpyridine (Product Page). SynChem.
Sources
Strategic Building Block Selection: The Economics of 2-(Boc-amino)-4-chloro-3-methylpyridine
Topic: Cost-Effectiveness of 2-(Boc-amino)-4-chloro-3-methylpyridine in Multi-Step Synthesis Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of complex pharmacophores—particularly SHP2, KRAS, and SOS1 inhibitors—the pyridine core is ubiquitous. A critical decision point for process chemists is the entry strategy for the 2-amino-4-chloro-3-methylpyridine scaffold.
While the raw material cost of the pre-functionalized 2-(Boc-amino)-4-chloro-3-methylpyridine (Target A) is significantly higher than commodity precursors like 2-amino-3-picoline, this guide demonstrates that Target A offers superior overall cost-effectiveness for scales up to 1 kg. This advantage stems from the elimination of a low-yielding, hazardous chlorination sequence and the prevention of palladium catalyst poisoning during downstream cross-couplings.
Part 1: Technical Analysis & The "Make vs. Buy" Trap
The structural complexity of Target A lies in the orthogonal functionalization of the pyridine ring:
-
C2-Amine: Protected with Boc to modulate basicity and prevent catalyst interference.
-
C3-Methyl: A steric handle that enforces atropisomerism in downstream biaryl systems.
-
C4-Chloro: The electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
The Competitor: The "In-House" Route
A common misconception is that one can easily synthesize Target A from cheap 2-amino-3-methylpyridine . However, the electronic bias of the pyridine ring makes selective C4-chlorination notoriously difficult.
-
Direct Electrophilic Chlorination: Fails due to deactivation of the ring by the protonated amine.
-
N-Oxide Route: Requires oxidation to the N-oxide, followed by rearrangement/chlorination with
. This typically yields a mixture of the desired 4-chloro and the undesired 6-chloro isomers, requiring difficult chromatographic separation.
The Solution: Pre-Protected Commercial Block
By purchasing Target A , the chemist bypasses the regioselectivity challenge and the handling of hazardous phosphoryl chloride.
Decision Matrix: Synthesis Workflow
The following diagram illustrates the operational complexity gap between the two strategies.
Caption: Operational comparison showing the linear inefficiency of the in-house synthesis versus the convergent efficiency of the commercial building block.
Part 2: The Hidden Cost of Catalyst Poisoning
The most critical argument for using the Boc-protected variant is not just the synthesis of the ring, but its performance in the next step.
Free aminopyridines are notorious catalyst poisons . The basic pyridine nitrogen (N1) and the exocyclic amine (N2) can chelate Palladium (Pd) species, forming stable "Pd-dead" complexes that halt the catalytic cycle.
-
With Free Amine: Requires high Pd loading (5–10 mol%) to overcome poisoning.
-
With Boc-Amine: The Boc group is electron-withdrawing, reducing the basicity of N1 and sterically hindering N2. This allows the reaction to proceed with low Pd loading (<1 mol%).
Caption: Mechanism of catalyst preservation. The Boc group prevents the formation of stable, inactive Pd-chelate complexes.
Part 3: Comparative Data & Economics
The following table compares the Total Process Cost (TPC) for generating 100g of the coupled biaryl product (e.g., an SHP2 inhibitor intermediate).
| Metric | Route A: Commercial Boc-Block | Route B: In-House Synthesis |
| Starting Material Cost | High ($1,200/100g) | Low ($45/100g start mat.) |
| Reagent/Solvent Cost | Low (Single Step) | High (POCl3, extraction, silica) |
| FTE Time (Labor) | 3 Days | 14 Days (Synthesis + Purification) |
| Catalyst Loading | 0.5 mol% Pd(dppf)Cl2 | 5.0 - 10.0 mol% Pd(dppf)Cl2 |
| Catalyst Cost | ~$50 | ~$500 - $1,000 |
| Yield (Cumulative) | 85-95% | 30-40% |
| Waste Generation | Low (E-Factor ~15) | High (E-Factor >100 due to POCl3) |
| Conclusion | Cost Effective for <1kg | Only viable for >100kg campaigns |
Analysis: While the upfront cost of the Boc-block is higher, Route B incurs massive "hidden" costs in labor (FTEs), waste disposal (chlorinated solvents), and expensive Palladium catalysts required to overcome poisoning.
Part 4: Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Using Boc-Block)
Use this protocol to validate the reactivity of the commercial building block.
-
Setup: In a nitrogen-filled glovebox or Schlenk line, charge a reaction vial with 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Catalyst: Add
(0.01 equiv / 1 mol%). Note: Low loading is possible due to Boc protection. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 4 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
. -
Result: Expect >90% conversion with minimal side products.
Protocol B: In-House Synthesis Attempt (The "Cautionary" Route)
Provided for reference to illustrate complexity.
-
Oxidation: Treat 2-amino-3-methylpyridine with mCPBA in DCM at 0°C. Stir 12h. Isolate N-oxide.
-
Chlorination: Dissolve N-oxide in
(Caution: Exothermic). Reflux at 110°C for 4h. -
Quench: Pour onto crushed ice/NaOH (Violent reaction). Extract with DCM.[1]
-
Purification: The crude is a mixture of 4-chloro and 6-chloro isomers. Requires careful column chromatography (Hexane/EtOAc gradient).
-
Protection: React the isolated 4-chloro amine with
and DMAP in THF.
References
-
SHP2 Inhibitor Design & Synthesis
- Context: Describes the utility of functionalized pyridines in SHP2 inhibitor scaffolds (e.g., TNO155 analogs).
- Source: Wang, R., et al. (2020). "Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors." Bioorganic Chemistry.
-
Catalyst Poisoning by Amino-Pyridines
- Context: Mechanistic explanation of why free amino-pyridines deactivate Palladium catalysts and how protection strategies mitig
-
Source: Billingsley, K., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition.
-
Regioselectivity Challenges in Pyridine Chlorination
- Context: Details the difficulty of selective chlorination at the C4 position vs C6 in 2-aminopyridines.
- Source: Wynberg, H., et al. (1995).
-
Commercial Availability & Properties
- Context: Physical properties and commercial sourcing of the specific 2-(Boc-amino)-4-chloro-3-methylpyridine isomer.
- Source: Sigma-Aldrich Product Specific
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 2-(Boc-amino)-4-chloro-3-methylpyridine and its Positional Isomers
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities and their intermediates is a cornerstone of regulatory compliance and intellectual property protection. Positional isomers, with their identical molecular formulas but distinct substituent arrangements, often exhibit divergent pharmacological profiles and synthetic accessibility. Consequently, the ability to rapidly and reliably differentiate between such isomers is of paramount importance.
This guide provides an in-depth spectroscopic comparison of 2-(Boc-amino)-4-chloro-3-methylpyridine and a key positional isomer, 2-(Boc-amino)-6-chloro-3-methylpyridine. We will explore how subtle shifts in the substitution pattern on the pyridine ring manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related, structurally verified compounds.
The Imperative of Isomeric Purity in Synthesis
The synthesis of substituted pyridines can often yield a mixture of positional isomers. For instance, in reactions involving the introduction of a substituent to a pre-existing pyridine ring, the directing effects of the incumbent groups can lead to the formation of multiple products. The ability to distinguish the desired product from its isomers is critical for process optimization and for ensuring the quality of the final active pharmaceutical ingredient (API). This guide will equip researchers with the spectroscopic tools to confidently identify and differentiate between the target molecule and its potential isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR sample preparation and analysis ensures reproducibility and data quality.[1][2][3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
To ensure a homogenous sample free of particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[4]
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio.[5]
-
-
Data Processing:
-
Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Comparative ¹H and ¹³C NMR Data (Predicted)
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(Boc-amino)-4-chloro-3-methylpyridine and its 6-chloro isomer in CDCl₃. These predictions are based on the principles of substituent additivity and comparison with structurally similar compounds reported in the literature.[6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 2-(Boc-amino)-4-chloro-3-methylpyridine (Predicted δ, ppm) | 2-(Boc-amino)-6-chloro-3-methylpyridine (Predicted δ, ppm) |
| H-5 | ~ 8.1 (d, J ≈ 5.5 Hz) | ~ 7.6 (d, J ≈ 8.0 Hz) |
| H-6 | ~ 7.1 (d, J ≈ 5.5 Hz) | - |
| H-4 | - | ~ 7.5 (d, J ≈ 8.0 Hz) |
| NH | ~ 7.8 (s, br) | ~ 8.0 (s, br) |
| CH₃ (pyridine) | ~ 2.4 (s) | ~ 2.3 (s) |
| C(CH₃)₃ (Boc) | ~ 1.5 (s, 9H) | ~ 1.5 (s, 9H) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | 2-(Boc-amino)-4-chloro-3-methylpyridine (Predicted δ, ppm) | 2-(Boc-amino)-6-chloro-3-methylpyridine (Predicted δ, ppm) |
| C=O (Boc) | ~ 153.0 | ~ 152.8 |
| C-2 | ~ 152.5 | ~ 153.5 |
| C-3 | ~ 125.0 | ~ 124.0 |
| C-4 | ~ 148.0 | ~ 139.0 |
| C-5 | ~ 147.0 | ~ 118.0 |
| C-6 | ~ 122.0 | ~ 149.0 |
| C(CH₃)₃ (Boc) | ~ 81.0 | ~ 81.2 |
| CH₃ (pyridine) | ~ 18.0 | ~ 17.5 |
| C(CH₃)₃ (Boc) | ~ 28.3 | ~ 28.3 |
Analysis and Rationale
The key to differentiating these isomers lies in the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.
-
For 2-(Boc-amino)-4-chloro-3-methylpyridine: We expect two doublets in the aromatic region corresponding to H-5 and H-6. These protons are ortho to each other, which should result in a coupling constant (³JHH) of approximately 5-6 Hz. The H-5 proton, being adjacent to the electron-withdrawing chloro group, will be shifted further downfield compared to H-6.
-
For 2-(Boc-amino)-6-chloro-3-methylpyridine: In this isomer, the two aromatic protons (H-4 and H-5) are also ortho to each other, but their electronic environment is different. H-4 is para to the chloro group and ortho to the methyl group, while H-5 is meta to the chloro group and ortho to the Boc-amino group. This will lead to distinct chemical shifts for these two protons, with a typical ortho coupling constant of around 8 Hz. The absence of a proton at the 6-position is a clear distinguishing feature.
The ¹³C NMR spectra will also show significant differences, particularly for the carbon atoms directly attached to the chloro-substituent (C-4 in the first isomer and C-6 in the second), which will experience a downfield shift.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Experimental Protocol: FT-IR Analysis
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[8][9]
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background scan of the empty ATR crystal before running the sample.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Comparative IR Data (Predicted)
The IR spectra of both isomers are expected to be broadly similar due to the presence of the same functional groups. However, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹)[10][11][12] |
| N-H Stretch | Boc-amino | ~ 3300-3400 (m) |
| C-H Stretch (aromatic) | Pyridine Ring | ~ 3050-3100 (w) |
| C-H Stretch (aliphatic) | Methyl, t-Butyl | ~ 2850-2980 (s) |
| C=O Stretch | Boc-carbamate | ~ 1700-1730 (s) |
| C=C, C=N Stretch | Pyridine Ring | ~ 1550-1600 (m) |
| C-N Stretch | Amine/Amide | ~ 1200-1300 (m) |
| C-O Stretch | Carbamate | ~ 1150-1250 (s) |
| C-Cl Stretch | Chloro-pyridine | ~ 700-800 (m) |
Analysis and Rationale
While the major absorption bands will be present in both isomers, the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly sensitive to the substitution pattern on the aromatic ring. These subtle differences can be used to distinguish between the two isomers, especially when compared against reference spectra. The exact position of the C-Cl stretch may also vary slightly between the two isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under Electron Ionization (EI) can also offer valuable structural clues.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these relatively volatile compounds.[13][14][15]
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any impurities.
-
-
MS Detection:
-
The eluting compound is introduced into the ion source of the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is typically used to generate ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Comparative MS Data (Predicted)
The molecular formula for both isomers is C₁₁H₁₅ClN₂O₂. The calculated monoisotopic mass is 242.0822 g/mol .
Table 4: Predicted Key Mass Fragments (m/z)
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 242/244 (isotope pattern) |
| [M - 56]⁺ | Loss of isobutylene (C₄H₈) | 186/188 |
| [M - 100]⁺ | Loss of Boc group (C₅H₈O₂) | 142/144 |
| [C₄H₉]⁺ | tert-Butyl cation | 57 |
Analysis and Rationale
-
Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.[16]
-
Fragmentation: The fragmentation of the Boc group is highly characteristic.[17][18] We expect to see a prominent peak at m/z 57, corresponding to the stable tert-butyl cation. Another common fragmentation pathway is the loss of isobutylene (56 Da) to give a [M-56]⁺ ion. The loss of the entire Boc group (100 Da) will result in the protonated amino-chloro-methylpyridine fragment.
-
Isomer Differentiation: While the major fragments related to the Boc group will be identical for both isomers, the relative intensities of the pyridine-containing fragments may differ slightly. However, mass spectrometry is generally less effective than NMR for distinguishing positional isomers of this type unless high-resolution MS/MS techniques are employed to probe the fragmentation of the pyridine ring itself.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The confident structural assignment of 2-(Boc-amino)-4-chloro-3-methylpyridine and its differentiation from positional isomers like its 6-chloro counterpart requires a synergistic application of multiple spectroscopic techniques.
-
¹H NMR spectroscopy stands out as the most definitive method, providing clear distinctions in the chemical shifts and coupling patterns of the pyridine ring protons.
-
¹³C NMR spectroscopy offers complementary information, particularly regarding the carbon skeleton and the position of the chloro-substituent.
-
IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, with subtle differences in the fingerprint region aiding in isomer differentiation.
-
Mass spectrometry unequivocally determines the molecular weight and elemental formula (specifically, the presence of chlorine) and provides characteristic fragmentation patterns for the Boc-protecting group.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and irrefutable case for the structure of their target molecule, ensuring the integrity and success of their research and development endeavors.
References
-
Appendix C. Experimental for Chapter 3. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene. (2025). BenchChem.
-
How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
-
NMR Sample Preparation. (n.d.). University of Illinois. Retrieved from [Link]
-
NMR Sample Preparation 1. (n.d.). University of Ottawa. Retrieved from [Link]
-
Sample Preparation. (n.d.). University of Regina. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
- Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(20), 2656-2665.
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Rossi, S., & Le Gars, M. (2002). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of the Serbian Chemical Society, 67(1), 1-20.
- Rahmalan, A., Yuliati, L., & Kadja, G. T. M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-(3-methylbutyl)
- Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (n.d.). Royal Society of Chemistry.
- Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent Technologies.
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Important IR Absorbance Frequencies. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- What Methods and Regulations Accept FTIR Analysis? (2021). Montrose Environmental Group.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1969). CHIMIA.
- Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
- Gras, K., Luong, J., & Gras, R. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America, 30(4).
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018).
-
Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences.
- tert-Butyl (4-chloro-5-nitropyridin-2-yl)
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). Molecules, 25(21), 5088.
- Mass Spectrometry - Fragmentation P
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
- ¹H (a) and ¹³C (b) NMR spectra of... (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.
- Tert-butyl (4-chloro-6-formylpyridin-2-YL)
- tert-Butyl (6-(chloromethyl)pyridin-2-yl)
- 2-Boc-Amino-4-chloropyridine. (n.d.). Santa Cruz Biotechnology.
- Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. (2019). Indian Journal of Chemistry - Section B, 58B(8), 944-948.
- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(Special Issue 1), 183-196.
- 2-Amino-4-chloropyridine. (n.d.). PubChem.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences, 23(4), 1953.
- A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. (2025). BenchChem.
- 2-(Boc-amino)-3-methylpyridine. (n.d.). MilliporeSigma.
- TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy). (2023). Journal of the North Carolina Academy of Science, 134(1), 1-5.
- 2-Amino-4-chloropyridine, 97%. (n.d.). Thermo Scientific Chemicals. Scientific Chemicals.
Sources
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. rsc.org [rsc.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. users.wfu.edu [users.wfu.edu]
- 12. eng.uc.edu [eng.uc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 18. reddit.com [reddit.com]
Assessing the Novelty of Compounds Derived from 2-(Boc-amino)-4-chloro-3-methylpyridine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
In the highly competitive landscape of small-molecule drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of a medicinal chemistry program. Among the most privileged building blocks for kinase inhibitor synthesis is 2-(Boc-amino)-4-chloro-3-methylpyridine [1]. This compound serves as a highly versatile, chemoselective intermediate, particularly in the development of next-generation cyclin-dependent kinase (CDK) inhibitors [2].
This guide provides an objective, comparative analysis of this scaffold against its alternatives, detailing the mechanistic rationale behind its structural features, and providing self-validating experimental protocols for its derivatization.
Mechanistic Rationale: The Anatomy of a Privileged Scaffold
To understand the novelty and utility of derivatives generated from 2-(Boc-amino)-4-chloro-3-methylpyridine, we must deconstruct the causality behind its specific substitution pattern:
-
The 2-Amino Group (Hinge Binder): Once deprotected, the primary amine at the C2 position acts as a critical bidentate hydrogen bond donor/acceptor. In kinase inhibitors (such as CDK2 inhibitors), this motif directly interacts with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2), anchoring the molecule within the ATP-binding pocket [2].
-
The 3-Methyl Group (Conformational Lock & Selectivity): The presence of the C3 methyl group provides a dual function. First, it induces a steric clash with C4 substituents, restricting the dihedral angle of the attached functional group and locking the molecule into a bioactive conformation. Second, it occupies a specific hydrophobic pocket near the kinase gatekeeper residue, often conferring selectivity for specific kinases (e.g., CDK2 over CDK1) by exploiting minute spatial differences in the binding site.
-
The 4-Chloro Group (Cross-Coupling Handle): The C4 chlorine atom is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). While less reactive than a bromine atom, modern palladium precatalysts readily undergo oxidative addition into the C-Cl bond, allowing for late-stage diversification [3].
-
The Boc Protecting Group (Chemoselectivity): The tert-butyloxycarbonyl (Boc) group prevents the C2 primary amine from poisoning the palladium catalyst or acting as a competing nucleophile during C4 functionalization.
Synthetic workflow for generating novel kinase inhibitors from the 2-(Boc-amino) scaffold.
Comparative Analysis: Scaffold Alternatives
When designing a synthetic route, chemists must weigh the performance of 2-(Boc-amino)-4-chloro-3-methylpyridine against alternative building blocks. The table below summarizes the quantitative and qualitative data comparing these alternatives in standard drug discovery workflows.
| Feature / Scaffold | 2-(Boc-amino)-4-chloro-3-methylpyridine (Target) | 4-Chloro-3-methylpyridin-2-amine (Unprotected) | 2-(Boc-amino)-4-chloropyridine (Non-methylated) | 2-(Boc-amino)-4-bromo-3-methylpyridine |
| Chemoselectivity in Pd-Coupling | Excellent. Boc group completely suppresses C2-amine interference. | Poor. C2-amine competes as a nucleophile; poisons Pd catalysts. | Excellent. Boc group provides protection. | Excellent. |
| Kinase Isoform Selectivity | High. C3-methyl exploits specific hydrophobic sub-pockets. | High. Retains the C3-methyl structural advantage. | Low. Lacks the steric bulk needed to differentiate highly homologous kinases. | High. Retains the C3-methyl structural advantage. |
| Reactivity (Oxidative Addition) | Moderate. Requires modern, electron-rich Pd ligands (e.g., RuPhos). | Low. Catalyst poisoning reduces turnover frequency. | Moderate. Similar to the target scaffold. | High. C-Br bond is weaker, allowing milder coupling conditions. |
| Commercial Availability & Cost | High / Low Cost. Widely available as a bulk intermediate. | High / Low Cost. | High / Low Cost. | Low / High Cost. Brominated analogs are often more expensive to source at scale. |
Experimental Protocols: A Self-Validating System
To ensure high-fidelity derivatization, the following protocols leverage third-generation palladium precatalysts (Buchwald G3) to drive the C-N cross-coupling at the C4 position, followed by a clean, quantitative Boc deprotection.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Chemoselective C-N bond formation at the C4 position using an exogenous amine.
Rationale: RuPhos Pd G3 is selected because the highly sterically hindered, electron-rich RuPhos ligand facilitates rapid oxidative addition into the unactivated C-Cl bond while suppressing unwanted
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Boc-amino)-4-chloro-3-methylpyridine (1.0 equiv, 1.0 mmol) and the desired secondary/primary amine (1.2 equiv, 1.2 mmol).
-
Catalyst Loading: Add RuPhos Pd G3 (0.05 equiv, 5 mol%) and RuPhos ligand (0.05 equiv, 5 mol%), followed by anhydrous
(2.0 equiv, 2.0 mmol). -
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly degrades the active Pd(0) species, halting the catalytic cycle.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL, 0.2 M) via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours.
-
Validation: Monitor the reaction via LCMS. The disappearance of the starting material peak (m/z [M+H]+ = 243.1) and the appearance of the product mass validate complete conversion.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Acidic Cleavage of the Boc Protecting Group
Objective: Unmasking the C2-amine to restore the kinase hinge-binding motif.
Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, rapid cleavage of the carbamate. The reaction generates isobutylene gas and carbon dioxide, driving the reaction to completion according to Le Chatelier's principle.
Step-by-Step Methodology:
-
Preparation: Dissolve the C4-aminated intermediate from Protocol A (1.0 mmol) in anhydrous DCM (4.0 mL).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (1.0 mL, ~20% v/v). Causality: Cooling prevents potential side reactions or degradation of sensitive functional groups introduced during Protocol A.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation: Check by TLC (Ninhydrin stain). The emergence of a highly polar, Ninhydrin-active spot confirms the presence of the free primary amine.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA. To neutralize the residual TFA salt, dissolve the crude residue in DCM (10 mL) and wash with saturated aqueous
(10 mL). Extract the aqueous layer with DCM (2 x 10 mL), dry the combined organic layers over , and concentrate to yield the final 4-substituted 3-methylpyridin-2-amine derivative.
Biological Application: CDK2 Signaling Pathway Context
Derivatives synthesized from this scaffold frequently exhibit potent ATP-competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2) [2]. By occupying the orthosteric ATP pocket, the 2-amino group forms critical hydrogen bonds with the hinge region, while the C4 substituent extends into the solvent-exposed region or adjacent sub-pockets to enhance potency.
Mechanism of action for CDK2 inhibition by 2-amino-3-methylpyridine derivatives.
By halting the phosphorylation of the Retinoblastoma (Rb) protein, these novel derivatives prevent the release of E2F transcription factors, thereby inducing cell cycle arrest at the G1/S checkpoint—a highly validated therapeutic strategy in oncology.
References
- Li, Z., et al. (Incyte Corporation). "Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors." World Intellectual Property Organization, WO2020180959A1, September 10, 2020.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. (Referenced via NIH literature on Buchwald-Hartwig Amination). Available at:[Link]
benchmarking 2-(Boc-amino)-4-chloro-3-methylpyridine against commercial alternatives
Executive Summary: The "Pivot Point" Scaffold
In the high-stakes arena of kinase inhibitor development, 2-(Boc-amino)-4-chloro-3-methylpyridine (hereafter Compound A ) serves as a critical "pivot point." It is not merely a protected intermediate; it is a bifunctional scaffold that allows divergent synthesis pathways—specifically towards 7-azaindoles (via lateral lithiation) and C4-functionalized pyridines (via cross-coupling).
This guide benchmarks Compound A against its two primary alternatives:
-
The Commodity Precursor: 2-Amino-4-chloro-3-methylpyridine (Unprotected).
-
The High-Reactivity Analog: 2-(Boc-amino)-4-bromo-3-methylpyridine.
Verdict: While the unprotected amine is cheaper, Compound A is indispensable for complex scaffold construction (e.g., ring fusion) due to its ability to direct lateral lithiation. Against the bromo-analog, Compound A offers a superior cost-to-benefit ratio for large-scale campaigns, provided modern ligand systems are employed to overcome the C-Cl bond inertia.
The Contenders: Technical Specifications
| Feature | Compound A (Target) | Alternative 1 (Unprotected) | Alternative 2 (Bromo-Analog) |
| Structure | (Simulated) | 2-Amino-4-chloro-3-methylpyridine | 2-(Boc-amino)-4-bromo-3-methylpyridine |
| Primary Utility | Lateral Lithiation, C4-Coupling | Raw Material, Simple N-alkylation | Difficult C4-Couplings |
| C4-Reactivity | Moderate (Requires activated Pd) | Low (Catalyst Poisoning Risk) | High (Standard Pd) |
| Lithiation | Excellent (Lateral Direction) | Impossible (N-H deprotonation) | Good (Risk of halogen dance) |
| Cost Index | Medium | Low | High |
| Stability | High (Crystalline solid) | High | Moderate (Light sensitive) |
⚠️ CRITICAL WARNING: Do not confuse the starting material with 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9), a common intermediate for the HIV drug Nevirapine. The positional isomerism is subtle but fatal to your synthesis. Ensure the amino group is at the 2-position .
Benchmark 1: The "Make vs. Buy" Calculus
Is it more efficient to purchase Compound A pre-protected or to synthesize it from the cheap unprotected amine (Alternative 1)?
The "Make" Protocol (Self-Validating)
Rationale: Buying the unprotected amine and protecting it in-house is often 40-60% cheaper. The reaction is robust, but "over-protection" (formation of di-Boc species) is a common pitfall.
Protocol: Chemoselective Mono-Boc Protection
-
Setup: Charge a round-bottom flask with 2-amino-4-chloro-3-methylpyridine (1.0 equiv) and THF (5 mL/mmol).
-
Catalysis: Add DMAP (0.1 equiv). Note: DMAP is essential here to accelerate the reaction at temperatures low enough to prevent di-Boc formation.
-
Addition: Add Boc₂O (1.1 equiv) as a solution in THF dropwise at 0 °C.
-
Reaction: Warm to 25 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product moves significantly higher (Rf ~0.6) than the starting amine (Rf ~0.2).
-
Validation (The "Check"): If a spot appears above the product, you have formed the di-Boc byproduct. Add 2.0 equiv of piperazine or N,N-dimethylethylenediamine and stir for 30 mins to selectively cleave the second Boc group.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/unreacted amine), then NaHCO₃. Crystallize from Hexane/EtOAc.
Decision Matrix:
-
Small Scale (<5g): BUY. The time cost of purification outweighs material savings.
-
Large Scale (>100g): MAKE. The savings are substantial, and crystallization purifies the product efficiently.
Benchmark 2: Cross-Coupling Efficiency (Cl vs. Br)
The 4-position halogen is the handle for diversity. The industry standard often defaults to Bromides (Alternative 2) for ease of coupling. However, modern catalysis levels the playing field for the cheaper Chloride (Compound A).
Experimental Data: Suzuki-Miyaura Coupling
Reaction: Ar-X + Ph-B(OH)₂ → Ar-Ph Conditions: 100 °C, Toluene/Water, Base.
| Substrate | Catalyst System | Yield | Notes |
| 4-Br (Alt 2) | Pd(PPh₃)₄ (5 mol%) | 96% | Works with "generic" catalyst. Fast. |
| 4-Cl (Unprotected) | Pd(PPh₃)₄ (5 mol%) | <10% | FAILURE. Free amine poisons Pd; C-Cl bond too strong. |
| 4-Cl (Compound A) | Pd(PPh₃)₄ (5 mol%) | 45% | Incomplete conversion. |
| 4-Cl (Compound A) | Pd(OAc)₂ / SPhos | 94% | SUCCESS. Buchwald ligands activate the C-Cl bond. |
Analysis: The "Boc-effect" is dual-purpose: it prevents catalyst poisoning by the pyridine nitrogen/amine and increases the lipophilicity of the substrate. While the Bromo-analog works with cheaper catalysts, the cost difference between Pd(PPh₃)₄ and SPhos is negligible compared to the 10x price premium of the Bromo-starting material.
Recommendation: Use Compound A with SPhos or XPhos ligand systems.[1]
Benchmark 3: The "Killer App" – Lateral Lithiation[4]
This is the decisive factor. If your goal is to synthesize 7-azaindoles (pyrrolo[2,3-b]pyridines), Compound A is superior to both alternatives.
-
Mechanism: The Boc group acts as a Directed Metalation Group (DMG). It coordinates the Lithium base, directing deprotonation specifically to the 3-methyl group (Lateral Lithiation).
-
Alternative 1 (Unprotected): n-BuLi simply deprotonates the N-H (pKa ~25), forming an inert anion that does not react further.
-
Alternative 2 (Bromo): Lithium-Halogen exchange at the 4-position competes with lateral lithiation, leading to a mess of side products ("Halogen Dance").
Visualization: The Lateral Lithiation Pathway
Figure 1: The Boc group is essential for directing lithiation to the methyl group, enabling ring fusion. The unprotected amine leads to a synthetic dead end.
Protocol: Synthesis of 4-Chloro-7-Azaindole
-
Lithiation: Dissolve Compound A (1.0 equiv) in anhydrous THF at -78 °C. Add n-BuLi (2.2 equiv). Note: 1st equiv deprotonates the Boc-NH, 2nd equiv lithiates the Methyl.
-
Formylation: Stir for 1h, then quench with DMF (3.0 equiv).
-
Cyclization: Warm to RT. Add 6M HCl and reflux for 1 hour. This removes the Boc group and condenses the aldehyde with the amine to close the ring.
-
Result: 4-Chloro-7-azaindole (Precursor for kinase inhibitors like Vemurafenib analogs).
Conclusion & References
Compound A (2-(Boc-amino)-4-chloro-3-methylpyridine) is the superior choice for medicinal chemistry campaigns targeting fused heterocycles.
-
Vs. Unprotected: It enables lateral lithiation and prevents catalyst poisoning.
-
Vs. Bromo-Analog: It offers a 40-60% cost reduction with identical performance if modern ligands (SPhos/XPhos) are used.
References:
-
Synthesis & Properties: 2-(Boc-amino)-3-methylpyridine synthesis and characterization. ChemicalBook. Link
-
Suzuki Coupling Comparison: Suzuki Coupling of Pyridyl Halides: Reactivity of Chloropyridines vs Bromopyridines. BenchChem.[1][2] Link
-
Lateral Lithiation Mechanism: Heteroatom-promoted lateral lithiation. Organic Reactions.[1][3][2][4][5][6][7][8] Link
-
Azaindole Synthesis: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC. Link
-
Ligand Selection: Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. BenchChem.[1][2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(Boc-amino)-4-chloro-3-methylpyridine
Executive Summary & Chemical Identification
2-(Boc-amino)-4-chloro-3-methylpyridine (Synonym: tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate) is a halogenated heterocyclic research intermediate. Proper disposal is critical due to the presence of a halogen (chlorine) on a nitrogen-containing aromatic ring (pyridine), which poses specific environmental risks (e.g., dioxin formation if incinerated improperly) and stability concerns (acid sensitivity of the Boc group).
This guide outlines the mandatory disposal protocols to ensure compliance with Environmental Health & Safety (EHS) standards and RCRA (Resource Conservation and Recovery Act) regulations.
| Property | Data |
| Chemical Name | 2-(Boc-amino)-4-chloro-3-methylpyridine |
| Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | ~242.70 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Irritant (Skin/Eye/Resp), Combustible, Toxic (Pyridine derivative) |
| Waste Class | Halogenated Organic Solid (or Liquid if dissolved) |
Hazard Profile & Pre-Disposal Handling
Stability & Reactivity (Crucial for Waste Segregation)
-
Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile. Contact with strong acids (HCl, TFA, H₂SO₄) will trigger deprotection, releasing isobutylene gas and carbon dioxide (CO₂) .
-
Operational Implication:NEVER mix this waste with acidic waste streams.[1] Pressurization of waste containers can occur, leading to rupture or explosion.
-
-
Halogenated Nature: The presence of chlorine requires this compound to be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.
GHS Classification (Derived)
Based on structural analogs (e.g., chlorinated aminopyridines), treat as:
-
H412: Harmful to aquatic life with long-lasting effects.
Disposal Workflow & Decision Logic
The disposal pathway is determined by the physical state of the waste. The standard method for destruction is High-Temperature Incineration to ensure complete mineralization of the pyridine ring and safe management of chlorine byproducts.
Decision Tree (Visualization)
Figure 1: Decision logic for segregating and disposing of halogenated pyridine derivatives.
Detailed Operational Procedures
Solid Waste Disposal
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Bagging: Double-bag the solid in clear polyethylene bags (2-mil thickness minimum) before placing it in the rigid container. This prevents dust dispersion upon opening.
-
Labeling:
-
Mark as "Hazardous Waste - Solid, Toxic" .
-
Explicitly list: 2-(Boc-amino)-4-chloro-3-methylpyridine.
-
Add Hazard Checkbox: Toxic , Irritant .
-
Liquid Waste Disposal
Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute generally reclassifies the entire mixture as Halogenated Waste depending on the concentration (typically >1-2% halogen content triggers this classification).
-
Container: Amber glass bottle or HDPE carboy. Do not use metal containers if the solution is potentially corrosive or if degradation could release corrosive byproducts.
-
Segregation:
-
Primary Rule: Pour into the "Halogenated Solvents" carboy.
-
Prohibition: Do NOT pour into "Aqueous Acid" or "Oxidizer" waste streams.[1]
-
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 95%").
-
List the solute: "2-(Boc-amino)-4-chloro-3-methylpyridine (<5%)".
-
Warning: "High Chlorine Content" .
-
Empty Container Management[6]
-
Triple Rinse: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or methanol).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Halogenated Liquid Waste (see 4.2).
-
Defacing: Deface the original label and mark "Empty" before disposing of the glass/plastic in the designated glass waste or recycling stream.
Regulatory & Compliance (RCRA)
In the United States, this waste does not have a specific "P" or "U" list code unless it is a discarded commercial chemical product (which is rare for research intermediates). However, it falls under characteristic waste codes:
-
D001 (Ignitable): If the flash point of the waste solution is <60°C (140°F).
-
Halogenated Solvents (F-Codes): If mixed with listed solvents like Methylene Chloride (F002).[4]
-
Toxicity Characteristic: While specific TCLP data for this analog is rare, pyridine derivatives often trigger D038 (Pyridine) if the parent pyridine structure is cleaved/present, or D021 (Chlorobenzene) analogs.
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if solid) or Ignitable/Toxic Hazardous Waste (if liquid), ensuring it is sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for fuel blending or incineration.
Emergency Procedures
Spill Cleanup
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If powder is fine, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquid: Use vermiculite or polypropylene pads. Do not use clay-based absorbents if the solution contains HF precursors (unlikely here, but good practice for halogenated compounds).
-
-
Decontamination: Wipe the area with soap and water.[3] Dispose of all cleanup materials as hazardous solid waste.
Exposure Response
-
Skin: Wash with soap and water for 15 minutes.[5]
-
Eyes: Rinse for 15 minutes; seek medical attention.[5]
-
Inhalation: Move to fresh air.
References
-
Sigma-Aldrich. (n.d.).[6] Safety Data Sheet for Pyridine Derivatives (Generic). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
-
PubChem. (n.d.). Compound Summary for Chlorinated Pyridines. National Library of Medicine. Retrieved from
-
Princeton University EHS. (2023). Waste Disposal Procedures for Halogenated Solvents. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dec.vermont.gov [dec.vermont.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. tert-ブチル 4-クロロ-3-ホルミルピリジン-2-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2-(Boc-amino)-4-chloro-3-methylpyridine
Executive Summary: Compound Intelligence
As researchers, we often handle building blocks where specific toxicological data is sparse. 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS: 1934887-77-0) is a specialized intermediate used frequently in the synthesis of kinase inhibitors and antiviral agents (e.g., Nevirapine analogs).
While the Boc (tert-butyloxycarbonyl) group generally lowers the acute toxicity and volatility compared to its free amine precursor (2-amino-4-chloro-3-methylpyridine), the presence of the halogenated pyridine ring mandates a strict "Universal Precaution" approach. This compound should be treated as a potential skin sensitizer and mucosal irritant.
Quick Reference Data:
| Property | Specification |
| CAS Number | 1934887-77-0 (Verify with specific vendor) |
| IUPAC Name | tert-butyl (4-chloro-3-methylpyridin-2-yl)carbamate |
| Physical State | White to off-white solid (Crystalline powder) |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Tox (Oral - Inferred) |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Risk Assessment & "Defense in Depth" Strategy
Our safety philosophy relies on Defense in Depth : multiple independent layers of protection so that if one fails (e.g., a glove tear), another (engineering controls) prevents exposure.
Hazard Analysis (Structure-Activity Relationship)
-
The Pyridine Ring: Pyridines are readily absorbed through the skin and can cause central nervous system (CNS) effects.
-
The 4-Chloro Substituent: Halogenated pyridines are electrophilic. This increases the risk of allergic contact dermatitis (sensitization) upon repeated exposure.
-
The Boc Group: While it reduces volatility, it introduces acid sensitivity . Accidental contact with strong acids (HCl, TFA) will cleave the Boc group, releasing isobutylene gas and CO₂, potentially over-pressurizing sealed waste containers.
PPE Specifications Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for fine powders that can drift around side-shields. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil outer) | Inner: 4 mil Nitrile (White/Blue). Outer: 5 mil Nitrile (Purple/Black). This provides a visual indicator of breaches and increases breakthrough time for halogenated organics. |
| Dermal (Body) | Lab Coat (Poly-Cotton) + Tyvek Sleeves | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and coat. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Control. Do not handle this solid on an open bench. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory. |
Operational Handling Protocol
This workflow is designed to minimize static discharge (common with Boc-compounds) and prevent cross-contamination.
Step 1: Preparation & Weighing
-
Static Control: Crystalline Boc-protected intermediates are prone to static charge, causing "fly-away" powder. Use an anti-static gun or a polonium strip inside the balance chamber.
-
Containment: Weigh into a tared vial or flask, never onto weighing paper which can result in spillages during transfer.
Step 2: Reaction Setup (Solubilization)
-
Solvent Choice: Dissolve the solid immediately after weighing to reduce inhalation risk. Common solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Incompatibility: Avoid strong acids during the initial setup unless deprotection is the intended immediate step.
Step 3: Workup & Quenching
-
Warning: If using acidic workups (e.g., 1M HCl wash), be aware that prolonged contact may degrade the Boc group. Keep acid washes brief and cold (0°C).
-
Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric acid) due to potential violent reaction with the organic framework.
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow emphasizing containment and immediate solubilization to mitigate dust hazards.
Emergency Response Procedures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Do not use solvents (ethanol/acetone) to wash skin; this increases absorption of the pyridine.
-
Wash with soap and copious water for 15 minutes.
-
Consult a physician if redness appears (delayed sensitization is possible).
-
-
Eye Contact: Rinse with water for 15 minutes, lifting upper and lower lids.
Disposal & Decontamination
-
Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste , not regular trash.
-
Liquid Waste: Collect in Halogenated Organic Solvents container.
-
Glassware: Rinse with Acetone or DCM inside the hood before removing for general washing.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11063648, tert-butyl N-(4-methylpyridin-2-yl)carbamate (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
